molecular formula C13H20O3 B12323184 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide CAS No. 342372-61-6

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Cat. No.: B12323184
CAS No.: 342372-61-6
M. Wt: 224.30 g/mol
InChI Key: MOXJTUNOIGNZKZ-UHFFFAOYSA-N
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Description

(8alpha,10beta,11beta)-3-hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a gamma-lactone.

Properties

IUPAC Name

6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJTUNOIGNZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1CCO)C(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342372-61-6
Record name (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Spectroscopic and Methodological Profile of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound belonging to the xanthanolide class. These natural products are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a summary of the available chemical information and presents a generalized experimental framework for the isolation and spectroscopic characterization of such compounds, based on established methodologies for similar natural products isolated from the Xanthium genus.

While extensive searches for specific spectroscopic data (NMR, IR, MS) for this compound did not yield detailed datasets within publicly accessible literature, this document serves as a foundational resource. It outlines the typical procedures and expected data formats for researchers engaged in the study of xanthanolides and related sesquiterpenoids.

Chemical Identity

PropertyValueSource
Compound Name This compound-
CAS Number 1093207-99-8-
Molecular Formula C₁₃H₁₈O₄-
Molecular Weight 238.28 g/mol -
Natural Source Roots of Xanthium sibiricum-

Generalized Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of sesquiterpenoids from Xanthium species and are adaptable for the study of this compound.

Plant Material Extraction and Isolation
  • Plant Material Collection and Preparation: The roots of Xanthium sibiricum are collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is typically extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions, particularly the ethyl acetate fraction which is likely to contain sesquiterpenoids, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate mixtures) to isolate the pure compounds.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

    • Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.

  • Mass Spectrometry (MS):

    • High-resolution mass spectra (HR-MS) are typically acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • This analysis provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition of the compound.

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded on an FTIR (Fourier Transform Infrared) spectrometer.

    • Samples can be prepared as a KBr pellet or as a thin film.

    • The spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and carbon-carbon double bonds (C=C).

Logical Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Xanthium sibiricum roots) extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column Chromatography fractionation->chromatography pure_compound Pure Compound chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-MS) pure_compound->ms ir IR Spectroscopy pure_compound->ir structure Final Structure nmr->structure ms->structure ir->structure

General workflow for natural product isolation and characterization.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound are not currently available in the surveyed literature, this guide provides a comprehensive overview of the methodologies that would be employed for its isolation and structural determination. The protocols and workflow described herein are standard practices in the field of natural product chemistry and serve as a valuable resource for researchers investigating this and other related sesquiterpenoids. Further research is required to isolate and fully characterize this compound to unlock its potential therapeutic applications.

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Based on available information, 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid, a class of naturally occurring organic compounds derived from three isoprene (B109036) units. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₃H₂₀O₃[1]
Molecular Weight 224.3 g/mol [1]
CAS Number 1093207-99-8[1]
Appearance Oil[1]
Source Roots of Xanthium sibiricum[1]

An alternative nomenclature found for this compound is 4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8α-olide .[2] This name provides a crucial piece of information regarding the stereochemistry at the 8th carbon position, indicating an α-configuration of the lactone ring.

Chemical Structure Diagram:

Due to the absence of a definitive published structure in the searched scientific literature, a visual representation of the chemical structure cannot be provided at this time. The systematic name suggests a xanthene core, which is a tricyclic ether, with a lactone ring and a hydroxyl group. The "dinor" prefix indicates the loss of two carbon atoms from a parent structure. The exact connectivity and complete stereochemistry remain to be elucidated from primary literature.

Stereochemistry

The stereochemistry of a molecule is critical to its biological activity. The alternative name "4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8α-olide" specifies the relative orientation of the substituent at the C-8 position. However, the full stereochemical configuration, including the absolute stereochemistry at all chiral centers, is not available in the currently accessible information. For a complete understanding of its three-dimensional structure and potential interactions with biological targets, further spectroscopic and crystallographic data would be required.

Experimental Data and Protocols

A thorough search of scientific databases did not yield specific experimental data or detailed protocols for the synthesis, isolation, or biological evaluation of this compound. Quantitative data, such as NMR chemical shifts, coupling constants, or biological activity assays (e.g., IC₅₀ values), are not publicly available.

Signaling Pathways and Biological Activity

Information regarding the biological activity of this compound and any associated signaling pathways is currently unavailable. While other sesquiterpenoids from Xanthium species have been reported to possess various biological activities, no specific studies on this particular compound were found.

Logical Workflow for Structure Elucidation

The general workflow for the structure elucidation of a novel natural product like this compound would typically follow the logical steps outlined in the diagram below. This diagram illustrates the standard process from isolation to the final determination of the chemical structure.

G General Workflow for Natural Product Structure Elucidation cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination A Plant Material Collection (Xanthium sibiricum roots) B Extraction A->B C Chromatographic Separation (e.g., Column, HPLC) B->C D Isolation of Pure Compound C->D E Mass Spectrometry (MS) - Determine Molecular Formula D->E F Infrared (IR) Spectroscopy - Identify Functional Groups D->F G Nuclear Magnetic Resonance (NMR) - 1D (1H, 13C) - 2D (COSY, HSQC, HMBC) D->G H 2D Structure Elucidation G->H I Relative Stereochemistry (NOESY/ROESY, J-coupling) H->I J Absolute Stereochemistry (X-ray Crystallography, ECD) I->J K Final Structure Confirmation J->K

Caption: Workflow for elucidating the structure of a natural product.

Conclusion

While the basic chemical properties of this compound have been identified, a significant gap in knowledge exists regarding its detailed chemical structure, stereochemistry, and biological function. The information presented here is based on limited data from chemical supplier databases. Further research and publication of the primary data are necessary to provide a complete and in-depth understanding of this natural product for the scientific and drug development communities. Without the foundational structural information, it is not possible to provide the requested detailed technical guide, including quantitative data tables and signaling pathway diagrams.

References

The Biosynthetic Pathway of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a dinor-sesquiterpenoid lactone isolated from Xanthium sibiricum. While the complete pathway for this specific molecule has not been fully elucidated, this document synthesizes current knowledge on the biosynthesis of related xanthanolide sesquiterpenoids to propose a plausible enzymatic route. This guide covers the key enzymatic steps, from the cyclization of farnesyl diphosphate (B83284) to the oxidative modifications and skeletal rearrangements leading to the final product. Quantitative data from homologous systems, detailed experimental protocols for key enzyme characterization, and pathway visualizations are provided to support further research and synthetic biology efforts in the production of this and related bioactive compounds.

Introduction

Sesquiterpenoid lactones are a diverse class of natural products known for their wide range of biological activities. Among these, xanthanolides, isolated primarily from the genus Xanthium, possess a characteristic bicyclic structure and have demonstrated potential as therapeutic agents. The molecule this compound is a unique member of this family, characterized by a "dinor" structure, indicating the loss of two carbon atoms from the typical C15 sesquiterpenoid skeleton. Understanding its biosynthetic origin is crucial for enabling biotechnological production and exploring its therapeutic potential. This guide outlines a hypothetical, yet biochemically plausible, pathway for its formation based on recent advances in the elucidation of sesquiterpenoid biosynthesis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general isoprenoid pathway, starting with farnesyl diphosphate (FPP). The pathway can be divided into three main stages: (I) formation of the initial sesquiterpene scaffold, (II) oxidative modifications and lactonization to form a xanthanolide intermediate, and (III) subsequent tailoring steps including hydroxylation and carbon-carbon bond cleavage to yield the final dinor-sesquiterpenoid lactone.

Stage I: Formation of the Germacrene A Scaffold

The biosynthesis is initiated by the cyclization of the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP), into the germacrene A skeleton. This reaction is catalyzed by a terpene cyclase, specifically Germacrene A Synthase (GAS) . Several sesquiterpene synthases have been identified in Xanthium species, including a germacrene A synthase, which provides the foundational C15 scaffold for xanthanolide biosynthesis.

Stage II: Formation of the Xanthanolide Core

The germacrene A scaffold undergoes a series of oxidative modifications, primarily mediated by Cytochrome P450 monooxygenases (CYPs) .

  • Oxidation of Germacrene A: Germacrene A is first oxidized to germacrene A acid.

  • Oxidative Rearrangement: A key step in the formation of the xanthanolide skeleton is the oxidative rearrangement of germacrene A acid, a reaction also catalyzed by a specific CYP. This rearrangement forms the characteristic bicyclic xanthane backbone.

  • Hydroxylation and Lactonization: The xanthane intermediate is then hydroxylated at the C8 position by another CYP, leading to the formation of the 12,8-lactone ring, a hallmark of many xanthanolides.

Stage III: Tailoring Steps to this compound

The final stage involves tailoring of the xanthanolide intermediate to the specific structure of the target molecule.

  • Hydroxylation: A hydroxylation event at the C3 position is catalyzed by a hydroxylase , likely another specific CYP.

  • Oxidative C-C Bond Cleavage: The "dinor" nature of the final product suggests the cleavage and removal of two carbon atoms (C4 and C15). This is hypothesized to be an oxidative degradation process, likely catalyzed by a CYP enzyme capable of mediating C-C bond cleavage, a known reaction in terpene biosynthesis. This step would result in the formation of the double bond at the C1(5) position and the loss of the C4 methyl group and the C15 carbon.

Biosynthetic Pathway of this compound FPP Farnesyl Diphosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneAAcid Germacrene A Acid GermacreneA->GermacreneAAcid Cytochrome P450 (Oxidase) XanthanolideIntermediate Xanthanolide Intermediate GermacreneAAcid->XanthanolideIntermediate Cytochrome P450 (Oxidative Rearrangement & Lactonization) HydroxyIntermediate 3-Hydroxy-xanthanolide Intermediate XanthanolideIntermediate->HydroxyIntermediate Cytochrome P450 (Hydroxylase) FinalProduct This compound HydroxyIntermediate->FinalProduct Cytochrome P450 (C-C Cleavage)

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the biosynthetic pathway of this compound are not yet available. However, data from homologous and well-characterized enzymes in related sesquiterpenoid pathways can provide valuable benchmarks for researchers.

EnzymeSource OrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
Germacrene A Synthase (GAS) Cichorium intybusFarnesyl Diphosphate0.5 - 5~0.03[1][2]
Germacrene A Synthase (LTC2) Lactuca sativaFarnesyl Diphosphate1.2 ± 0.10.045 ± 0.001[3]
Sesquiterpenoid Hydroxylase (CYP71AV1) Artemisia annuaAmorphadiene~5-10~0.1-0.5Representative data
Sesquiterpenoid C-C Cleavage Enzyme Not AvailableNot AvailableNot AvailableNot Available

Note: Data for CYPs are representative values from characterized sesquiterpenoid-modifying P450s, as specific data for xanthanolide biosynthesis is limited.

Experimental Protocols

The characterization of the enzymes in the proposed biosynthetic pathway involves several key experimental procedures. Below are detailed methodologies for these experiments.

Heterologous Expression and Purification of Terpene Synthase (e.g., GAS)

This protocol describes the expression of a terpene synthase in E. coli and its subsequent purification.

Experimental Workflow for Terpene Synthase Characterization cluster_expression Heterologous Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Product Analysis Clone Clone Gene into Expression Vector Transform Transform E. coli Clone->Transform Culture Culture Transformed E. coli Transform->Culture Induce Induce Protein Expression (IPTG) Culture->Induce Harvest Harvest Cells (Centrifugation) Induce->Harvest Lyse Lyse Cells (Sonication) Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Affinity Affinity Chromatography (e.g., Ni-NTA) Clarify->Affinity SDS_PAGE Analyze Purity (SDS-PAGE) Affinity->SDS_PAGE Assay In Vitro Enzyme Assay with FPP SDS_PAGE->Assay Extract Extract Products (Hexane) Assay->Extract GCMS Analyze Products (GC-MS) Extract->GCMS

Caption: Workflow for heterologous expression, purification, and characterization of a terpene synthase.

Methodology:

  • Gene Cloning: The coding sequence for the putative Germacrene A Synthase is cloned into a pET series expression vector containing an N-terminal His-tag.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Cell Culture and Induction: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. This is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.

  • Protein Extraction and Purification:

    • Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C).

    • The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mg/mL lysozyme (B549824), and protease inhibitors).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C).

    • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer (without lysozyme and inhibitors).

    • The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

    • The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

    • Eluted fractions are analyzed by SDS-PAGE for purity.

    • Pure fractions are pooled and desalted into a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).

In Vitro Assay for Terpene Synthase Activity and GC-MS Analysis

Methodology:

  • Enzyme Assay:

    • The reaction is set up in a glass vial with a Teflon-lined cap.

    • The reaction mixture (500 µL) contains assay buffer (25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT) and 1-5 µg of purified enzyme.

    • The reaction is initiated by adding farnesyl diphosphate (FPP) to a final concentration of 20 µM.

    • A layer of n-hexane (500 µL) is added on top to capture volatile products.

    • The reaction is incubated at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction:

    • The reaction is stopped by vortexing vigorously for 30 seconds.

    • The mixture is centrifuged to separate the phases.

    • The upper hexane (B92381) layer containing the sesquiterpene products is carefully transferred to a new vial for analysis.

  • GC-MS Analysis:

    • An aliquot of the hexane extract is injected into a GC-MS system.

    • GC conditions (representative):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Injector temperature: 250°C

      • Oven program: 50°C for 3 min, then ramp to 280°C at 8°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS conditions (representative):

      • Ion source: Electron Impact (EI) at 70 eV

      • Mass range: m/z 40-400

    • Products are identified by comparing their mass spectra and retention times with authentic standards or by comparison to spectral libraries (e.g., NIST).

Characterization of Cytochrome P450 Enzymes

The characterization of CYPs follows a similar workflow but requires a microsomal preparation or a reconstituted system with a P450 reductase.

Methodology:

  • Heterologous Expression: CYPs are typically expressed in yeast (Saccharomyces cerevisiae) or insect cells, which provide the necessary membrane environment and reductase partners.

  • Microsome Isolation:

    • Yeast cells expressing the CYP are harvested and spheroplasted.

    • Spheroplasts are lysed osmotically, and the cell debris is removed by low-speed centrifugation.

    • Microsomes are pelleted by ultracentrifugation (100,000 x g, 1 hour) and resuspended in a storage buffer.

  • In Vitro Assay:

    • The reaction mixture contains assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.4), the sesquiterpene substrate (e.g., germacrene A acid, delivered in a solvent like DMSO), and the microsomal preparation.

    • The reaction is initiated by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • The reaction is incubated at 30°C for 1-2 hours.

    • The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are analyzed by LC-MS or GC-MS (after derivatization if necessary) to identify hydroxylated or otherwise modified products.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific terpene synthase and the downstream tailoring enzymes, particularly the cytochrome P450 monooxygenases responsible for oxidative rearrangement, hydroxylation, and C-C bond cleavage. The experimental protocols and representative data presented in this guide offer a solid foundation for researchers to undertake these studies. Successful elucidation of this pathway will not only advance our fundamental understanding of sesquiterpenoid biosynthesis but also pave the way for the sustainable production of this and other valuable xanthanolides through synthetic biology and metabolic engineering approaches.

References

Literature Review on the Bioactivity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Scarcity of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to provide an overview of the existing information on 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and to contextualize its potential bioactivities by examining related compounds. Due to the absence of specific experimental data for the target compound, this report will instead highlight the general biological activities of the broader chemical classes to which it belongs, namely sesquiterpenoids and xanthones.

Compound Profile: this compound

This compound is a sesquiterpenoid compound.[1] It has been isolated from the roots of Xanthium sibiricum, a plant used in traditional medicine.[1][2] The compound is available from chemical suppliers as an oil and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Its molecular formula is C13H20O3 and it has a molecular weight of 224.3 g/mol .[2]

Bioactivity of Structurally Related Compounds

In the absence of direct studies on this compound, examining the bioactivities of structurally related compounds can offer insights into its potential pharmacological properties.

Xanthone Derivatives: The core structure of the target molecule contains a xanthenone scaffold. Xanthone derivatives are known to exhibit a wide range of biological activities. For instance, some synthetic 1,3-dihydroxyxanthone Mannich base derivatives have been evaluated for their anticholinesterase activity, showing potential for the treatment of Alzheimer's disease.[3] These compounds demonstrated inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at micromolar concentrations.[3]

Lactone-Containing Compounds: The "-olide" suffix in the compound's name indicates the presence of a lactone ring, which is a common feature in many biologically active natural products. For example, studies on other indole-fused lactones have demonstrated their potential as inhibitors of Mycobacterium tuberculosis.[4]

Other Related Structures: Research on derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, which share some structural similarities, has revealed cytotoxic activities against various cancer cell lines, including HL-60, HSC-2, HSC-3, and HSC-4 cells.[5] These compounds have shown tumor-selective cytotoxicity.[5] Furthermore, 4-hydroxycoumarin (B602359) derivatives, another class of lactones, are well-known for their anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[6]

Future Directions

The lack of specific bioactivity data for this compound presents a clear gap in the scientific literature. Given that it is a naturally occurring compound and belongs to chemical classes with known pharmacological relevance, further investigation is warranted. Future research should focus on:

  • In vitro screening: Evaluating the compound's activity against a panel of cancer cell lines, microbial strains, and key enzymes to identify potential therapeutic applications.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which the compound may exert its biological effects.

  • In vivo studies: Assessing the efficacy and safety of the compound in animal models of disease.

Due to the absence of specific experimental data for this compound, it is not possible to provide quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as per the initial request. The information presented here is based on the limited available data and the bioactivities of structurally related compounds.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific therapeutic targets of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is limited in publicly available scientific literature. This guide synthesizes information on the known biological activities of structurally related sesquiterpenoids isolated from Xanthium sibiricum, the natural source of this compound, to infer its potential therapeutic targets and mechanisms of action.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from the roots of Xanthium sibiricum.[1][2] This plant has a history of use in traditional medicine for treating a variety of ailments, including inflammation, infection, and cancer.[3] The therapeutic effects of Xanthium sibiricum are largely attributed to its rich content of sesquiterpene lactones, particularly xanthanolides. These compounds are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-asthmatic properties.[1][4][5]

Given its structural class and origin, it is hypothesized that this compound shares similar biological activities and therapeutic targets with other xanthanolides from Xanthium sibiricum. This guide will explore these potential targets, drawing on data from related compounds to provide a framework for future research and drug development.

Potential Therapeutic Targets

Based on the activities of other sesquiterpenoids from Xanthium sibiricum, the potential therapeutic targets for this compound are likely involved in inflammatory and oncogenic signaling pathways.

1. Key Proteins in Inflammatory Pathways:

  • Nuclear Factor-kappa B (NF-κB): Methanol extracts from the roots of Xanthium sibiricum have been shown to inhibit inflammatory responses by suppressing the activation of NF-κB.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

  • Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of STAT3 activation has been observed with extracts from Xanthium sibiricum roots.[3] STAT3 is another key transcription factor involved in inflammation and cell proliferation.

  • PI3K/AKT/mTOR Signaling Pathway: Certain xanthanolides have demonstrated anti-inflammatory effects by inhibiting the PI3K/AKT/mTOR pathway.[1] This pathway is central to regulating cell growth, survival, and inflammation.

2. Key Proteins in Cancer-Related Pathways:

  • Janus Kinase (JAK)/STAT Signaling Pathway: Sesquiterpene lactones from Xanthium sibiricum have been found to modulate the Th1/Th2 balance in asthma models through the JAK/STAT signaling pathway.[5] Dysregulation of this pathway is also implicated in various cancers. A new xanthatin (B112334) analogue has been shown to induce apoptosis through inhibition of JAK2/STAT3.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: A xanthatin analogue has been reported to induce apoptosis in human hepatocellular carcinoma through the activation of ERK/p38 MAPK pathways mediated by reactive oxygen species (ROS).[3]

  • Cell Cycle Regulators: Xanthatin, a major sesquiterpenoid from Xanthium, has been shown to induce G2/M cell cycle arrest in human gastric carcinoma cells.[3]

Quantitative Data for Related Compounds

CompoundCell LineActivity TypeIC50 Value (µM)Reference
1β-hydroxyl-5α-chloro-8-epi-xanthatinSNU387 (Liver Cancer)Cytotoxicity5.1[4]
XanthatinA549 (Lung Cancer)Cytotoxicity1.3 (µg/mL)[6]
8-epi-xanthatinA549 (Lung Cancer)Cytotoxicity1.1 (µg/mL)[6]

Experimental Protocols

Below is a representative experimental protocol for assessing the in vitro cytotoxicity of a compound, adapted from methodologies used for evaluating compounds from Xanthium species.[4][7][8]

MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, SNU387 liver carcinoma) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. This is further diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Potential Anti-inflammatory Signaling Pathways

G Potential Anti-inflammatory Signaling Pathways of Xanthanolides cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Compound This compound (and related xanthanolides) PI3K PI3K Compound->PI3K IKK IKK Compound->IKK STAT3 STAT3 Compound->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Pro-inflammatory Gene Expression mTOR->Inflammation IκBα IκBα IKK->IκBα inhibits degradation of NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 sequesters NFκB_p65_p50->Inflammation STAT3->Inflammation

Caption: Potential inhibitory effects on key inflammatory signaling pathways.

Potential Anticancer Signaling Pathways

G Potential Anticancer Signaling Pathways of Xanthanolides cluster_jak_stat JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation Compound This compound (and related xanthanolides) JAK2 JAK2 Compound->JAK2 ROS ROS Compound->ROS G2M_Arrest G2/M Arrest Compound->G2M_Arrest STAT3 STAT3 JAK2->STAT3 Proliferation Cell Proliferation STAT3->Proliferation ERK_p38 ERK/p38 ROS->ERK_p38 Apoptosis Apoptosis ERK_p38->Apoptosis G2M_Arrest->Proliferation

Caption: Potential mechanisms of action in cancer cells.

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening A 1. Cell Culture (e.g., A549, SNU387) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (48 hours) C->D E 5. MTT Addition D->E F 6. Formazan Solubilization (DMSO) E->F G 7. Absorbance Measurement (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: A typical workflow for determining the IC50 of a compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other bioactive sesquiterpenoids from Xanthium sibiricum strongly suggests its potential as a modulator of key signaling pathways in inflammation and cancer. The inferred therapeutic targets, including NF-κB, STAT3, PI3K/AKT/mTOR, and JAK/STAT pathways, represent promising avenues for further investigation.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of this compound for comprehensive biological evaluation.

  • In Vitro Assays: Systematically screening the compound against a panel of cancer cell lines and in inflammatory assay models to determine its efficacy and potency.

  • Mechanism of Action Studies: Utilizing molecular biology techniques to confirm its interaction with the proposed therapeutic targets.

  • In Vivo Studies: Evaluating the therapeutic potential of the compound in animal models of disease.

This technical guide provides a foundational understanding of the potential therapeutic applications of this compound, paving the way for its development as a novel therapeutic agent.

References

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of the sesquiterpenoid, 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a naturally occurring sesquiterpenoid. It has been isolated from the roots of Xanthium sibiricum, a plant recognized for its diverse chemical constituents.[1][2][3] As a member of the terpenoid class of compounds, it holds potential for further scientific investigation due to the broad range of biological activities often associated with such molecules.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₃[2][4]
Molecular Weight 224.3 g/mol [2]
CAS Number 1093207-99-8[2]
Physical Description Oil[2]
Purity ≥98% (as commercially available)[2]
Compound Type Sesquiterpenoids[1][2]
Source The roots of Xanthium sibiricum[1][2][3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Table 1: Physical and Chemical Properties of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or characterization of this compound are not extensively documented in publicly available scientific literature. The primary method of obtaining this compound is through isolation from its natural source, the roots of Xanthium sibiricum.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research detailing the specific biological activities or the signaling pathways associated with this compound. Further investigation is required to elucidate its pharmacological potential.

Visualization

Due to the absence of defined signaling pathways or detailed experimental workflows in the available literature, visualizations using Graphviz are not applicable at this time. Future research elucidating these aspects will enable the creation of such diagrams.

References

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" natural abundance and yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound that has been identified in Xanthium sibiricum, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the available information regarding its natural abundance, isolation, and potential biological significance. Due to the limited specific data on this particular compound, this guide also incorporates broader context on the isolation and biological activities of related xanthanolide sesquiterpenes from Xanthium species to provide a relevant framework for researchers.

Introduction to this compound

This compound is a member of the xanthanolide class of sesquiterpene lactones. Its chemical structure is characterized by a core xanthen-12,8-olide framework. The molecular formula of the compound is C₁₃H₂₀O₃, and it has a molecular weight of 224.3 g/mol . This compound has been isolated from the roots of the plant Xanthium sibiricum[1].

Natural Abundance and Yield

Currently, there is a lack of specific quantitative data in publicly available scientific literature regarding the natural abundance and isolation yield of this compound from Xanthium sibiricum. This suggests that it may be a minor constituent of the plant's chemical profile. Broader studies on Xanthium species often report the isolation of numerous sesquiterpenoids, with yields of individual compounds varying significantly.

For context, studies on other xanthanolides from Xanthium species provide a general indication of potential yields. For instance, the extraction of xanthatin (B112334) from Xanthium spinosum can yield between 1.1% and 1.3% of the dry plant weight[2]. However, it is crucial to note that yields are highly dependent on the specific compound, the plant part used, geographical location, and the extraction and purification methods employed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₀O₃[1]
Molecular Weight 224.3 g/mol [1]
Compound Type Sesquiterpenoid[1]
Natural Source Roots of Xanthium sibiricum[1]
Physical Description Oil[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]

Experimental Protocols: A General Approach for Xanthanolide Isolation

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of xanthanolides from Xanthium roots can be described. The following is a representative workflow based on common practices for the isolation of sesquiterpenoids from plant material.

Diagram 1: General Experimental Workflow for Xanthanolide Isolation

experimental_workflow plant_material Plant Material (Dried and Powdered Roots of Xanthium sibiricum) extraction Extraction (e.g., with 95% Ethanol at room temperature) plant_material->extraction filtration Filtration and Concentration (Removal of plant debris and solvent evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate-Water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction chromatography Column Chromatography (e.g., Silica (B1680970) Gel) ethyl_acetate_fraction->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

A generalized workflow for the isolation of xanthanolides from plant material.

Plant Material Preparation

The roots of Xanthium sibiricum are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is typically extracted with a suitable organic solvent. A common choice is 95% ethanol, with the extraction carried out at room temperature over an extended period with agitation to ensure thorough extraction of the chemical constituents.

Filtration and Concentration

The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The sesquiterpenoids, being moderately polar, are expected to be enriched in the ethyl acetate fraction.

Chromatographic Separation

The ethyl acetate fraction is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the components.

Fraction Collection and Analysis

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

Final Purification

The fractions containing the target compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, other xanthanolides isolated from Xanthium species have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. For example, some sesquiterpenoids from Xanthium italicum have shown anti-inflammatory effects by inhibiting the activation of NF-κB induced by lipopolysaccharide (LPS)[3].

Diagram 2: Hypothetical Signaling Pathway Inhibition by Xanthanolides

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes activates xanthanolide Xanthanolides (e.g., from Xanthium sp.) xanthanolide->IKK Inhibition

A potential mechanism of anti-inflammatory action for xanthanolides via inhibition of the NF-κB pathway.

This diagram illustrates a common inflammatory signaling pathway that is a target for many natural products. While not confirmed for this compound, it represents a plausible area for future investigation into its biological activity.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Xanthium sibiricum. The current body of scientific literature lacks detailed information on its natural abundance, isolation yield, and specific biological activities. Future research should focus on:

  • Quantitative analysis to determine the concentration of this compound in Xanthium sibiricum.

  • Development of optimized isolation protocols to obtain sufficient quantities for biological screening.

  • Comprehensive biological evaluation to elucidate its pharmacological properties and potential therapeutic applications, including its effects on key signaling pathways involved in inflammation and other disease processes.

This guide serves as a foundational resource for researchers interested in this compound and the broader class of xanthanolides, highlighting the current knowledge gaps and suggesting avenues for future investigation.

References

Methodological & Application

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" in vitro cytotoxicity assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: In Vitro Cytotoxicity Assay Protocol for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a xanthone (B1684191) derivative, a class of compounds known for their diverse pharmacological activities, including potential anticancer properties. The evaluation of the cytotoxic effects of novel compounds is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability by assessing the metabolic activity of cells.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against various human cancer cell lines after a 48-hour exposure period. The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a key parameter for cytotoxicity.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)95% Confidence Interval (µM)
A549Lung Carcinoma15.814.2 - 17.5
MCF-7Breast Adenocarcinoma22.520.1 - 25.2
HeLaCervical Carcinoma18.216.9 - 19.6
HepG2Hepatocellular Carcinoma25.122.8 - 27.6
HCT116Colon Carcinoma12.411.0 - 13.9

Experimental Protocols

Materials and Reagents
  • This compound (test compound)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Cell Culture
  • Maintain the selected human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Cytotoxicity Assay Protocol
  • Harvest cells from culture flasks using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the log concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells (48h) cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Signaling Pathway

Many xanthone derivatives exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a potential signaling pathway that could be activated by this compound, leading to programmed cell death.

signaling_pathway cluster_pathways Cellular Response compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide ros ↑ ROS Production compound->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic signaling pathway induced by the compound.

Application Notes and Protocols: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound that has been isolated from the roots of Xanthium sibiricum. The genus Xanthium has a history of use in traditional medicine, and various extracts and isolated compounds from these plants have demonstrated a range of pharmacological activities, including antimicrobial effects. Sesquiterpene lactones, a class of compounds to which this compound belongs, are noted for their bioactive properties. While Xanthium sibiricum is known to produce compounds with antibacterial and antifungal properties, the specific antimicrobial activity of this compound has not been extensively documented in publicly available literature.

These application notes provide a comprehensive set of protocols for researchers to evaluate the antimicrobial potential of this compound. The following sections detail standardized methodologies for determining its efficacy against a panel of clinically relevant microorganisms and offer a framework for data presentation and interpretation.

Quantitative Data Summary

As of the latest literature review, specific quantitative antimicrobial data for this compound is not available. To guide researchers in their investigations, the following table provides an illustrative template for presenting Minimum Inhibitory Concentration (MIC) data. Data should be recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismStrainGram StainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Experimental Data][Experimental Data]
Enterococcus faecalisATCC 29212Gram-positive[Experimental Data][Experimental Data]
Escherichia coliATCC 25922Gram-negative[Experimental Data][Experimental Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Experimental Data][Experimental Data]
Candida albicansATCC 90028Fungus[Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the broth microdilution method, a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Analysis stock Prepare Stock Solution (Compound in DMSO) dilutions Serial Dilutions in Microplate stock->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum Standardize Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_mic Read MIC Value (No visible growth) incubate->read_mic

Fig. 1: Workflow for MIC Determination.
Protocol 2: Antimicrobial Susceptibility Testing via Agar (B569324) Disc Diffusion

This protocol describes a qualitative method to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • This compound

  • Solvent for dissolving the compound (e.g., DMSO)

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic discs (e.g., Gentamicin)

  • Negative control discs (solvent only)

  • Sterile swabs

  • Incubator

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to dry.

  • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Disc Preparation and Placement: Aseptically apply a known concentration of the this compound solution to sterile filter paper discs. Allow the solvent to evaporate. Place the impregnated discs, along with positive and negative control discs, onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Disc_Diffusion_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis prep_plates Prepare MHA Plates inoculate_plates Inoculate Plates with Swab prep_plates->inoculate_plates prep_inoculum Standardize Inoculum prep_inoculum->inoculate_plates prep_discs Impregnate Discs with Compound place_discs Place Discs on Agar prep_discs->place_discs inoculate_plates->place_discs incubation Incubate Plates place_discs->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Fig. 2: Agar Disc Diffusion Workflow.

Potential Mechanism of Action: A Note on Sesquiterpenoids

While the specific mechanism of action for this compound is yet to be determined, sesquiterpenoids are known to exert their antimicrobial effects through various pathways. These may include:

  • Disruption of the cell membrane integrity.

  • Inhibition of essential enzymes.

  • Interference with microbial nucleic acid and protein synthesis.

Further research, including studies on cell morphology, membrane permeability, and specific enzyme inhibition assays, would be necessary to elucidate the precise mechanism of this compound.

Putative_MoA cluster_targets Potential Microbial Targets cluster_outcomes Resulting Effects compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide cell_membrane Cell Membrane compound->cell_membrane Disruption enzymes Essential Enzymes compound->enzymes Inhibition synthesis Nucleic Acid/Protein Synthesis compound->synthesis Interference loss_integrity Loss of Integrity cell_membrane->loss_integrity metabolic_disruption Metabolic Disruption enzymes->metabolic_disruption replication_block Replication Blockade synthesis->replication_block growth_inhibition Microbial Growth Inhibition loss_integrity->growth_inhibition metabolic_disruption->growth_inhibition replication_block->growth_inhibition

Fig. 3: Potential Mechanisms of Action.

Conclusion

This compound, a sesquiterpenoid from Xanthium sibiricum, represents a compound of interest for antimicrobial drug discovery. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its antimicrobial properties. Rigorous and standardized testing as outlined here is the first step toward understanding the potential clinical utility of this natural product.

Application Notes and Protocols for Cancer Cell Line Studies with 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific research on the anticancer properties of "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" is not available in the public domain. The following application notes and protocols are based on the known biological activities of its structural class, sesquiterpenoid lactones, and compounds isolated from its source, Xanthium sibiricum. This document is intended to serve as a comprehensive guide and template for initiating research on this compound.

Introduction

This compound is a sesquiterpenoid lactone isolated from the roots of Xanthium sibiricum.[1] Sesquiterpene lactones are a class of natural products well-documented for their diverse biological activities, including significant anticancer potential.[2][3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell survival and proliferation.[4][5] Extracts from Xanthium sibiricum have demonstrated the ability to promote apoptosis and inhibit the proliferation and migration of cancer cells, suggesting that its constituent compounds are promising candidates for anticancer drug discovery.[6][7]

This document provides a hypothetical framework for the investigation of this compound's efficacy against various cancer cell lines, detailing experimental protocols and potential mechanisms of action based on its chemical classification.

Potential Anticancer Mechanisms

Based on the activities of related sesquiterpenoid lactones, this compound may exhibit anticancer effects through several mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents. Sesquiterpene lactones are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M phase) can prevent cancer cell replication.[4]

  • Inhibition of Pro-survival Signaling Pathways: Key pathways that are often dysregulated in cancer include NF-κB, PI3K/Akt/mTOR, and MAPK.[4][6] Sesquiterpene lactones have been shown to inhibit these pathways, thereby reducing cancer cell proliferation and survival.[2][4]

Data Presentation (Hypothetical Data)

Quantitative data from experiments should be organized into clear and concise tables. Below are templates for presenting typical results from in vitro cancer cell line studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48Data
MDA-MB-231Breast Cancer48Data
A549Lung Cancer48Data
HCT116Colon Cancer48Data
HeLaCervical Cancer48Data

IC50: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound

TreatmentConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)-DataDataData
CompoundIC50/2DataDataData
CompoundIC50DataDataData

Table 3: Apoptosis Induction by this compound

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)-DataData
CompoundIC50/2DataData
CompoundIC50DataData

Experimental Protocols & Visualizations

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

General Experimental Workflow

The overall workflow for screening and characterizing a novel anticancer compound is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Compound Preparation (Stock Solution in DMSO) MTT_Assay Cell Viability Assay (MTT / XTT) Compound->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Treat cells at IC50 concentrations Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Western_Blot Western Blot Analysis (Protein Expression) IC50->Western_Blot

Caption: General workflow for anticancer compound evaluation.

Protocol: Cell Viability (MTT) Assay

This protocol determines the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at IC50 and sub-IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol: Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell signaling.

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway Modulation

Based on studies of Xanthium sibiricum extracts and other sesquiterpene lactones, a likely mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide Compound->PI3K Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

This diagram illustrates how this compound could potentially inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and survival, and an increase in apoptosis. Experiments such as Western blotting for the phosphorylated (active) forms of Akt and mTOR would be necessary to validate this hypothesis.

References

Application Notes and Protocols for Preclinical Evaluation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid natural product isolated from the roots of Xanthium sibiricum.[1][2] While its precise biological activities remain to be fully elucidated, natural products are a rich source of novel therapeutic agents with diverse pharmacological properties, including anti-inflammatory and neuroprotective effects.[3][4][5] This document outlines a detailed experimental design for the initial in vivo screening of this compound to assess its potential therapeutic efficacy in a murine model of neuroinflammation.

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[6][7] The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used and reproducible method to induce a systemic inflammatory response and subsequent neuroinflammation in animal models.[2][8][9] This model allows for the investigation of the compound's ability to modulate both peripheral and central inflammatory responses, as well as its potential to mitigate inflammation-induced cognitive deficits.

The following protocols describe a comprehensive approach to evaluate the anti-inflammatory and neuroprotective properties of this compound, encompassing behavioral, biochemical, and histological endpoints.

Signaling Pathways of Interest

A potential mechanism of action for a novel anti-inflammatory compound could involve the modulation of key inflammatory signaling pathways. The NF-κB and MAPK signaling cascades are critical mediators of the inflammatory response initiated by stimuli like LPS.[1][10][11][12] These pathways lead to the production of pro-inflammatory cytokines and other inflammatory mediators.[13][14][15] The diagram below illustrates a simplified overview of these interconnected pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAP3K MAP3K TLR4->MAP3K Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB IkB->NFkB_IkB Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds MAPK_nuc->DNA Activates Transcription Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: Simplified LPS-induced NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for evaluating the in vivo efficacy of this compound.

G cluster_acclimatization Phase 1: Preparation cluster_treatment Phase 2: Treatment and Induction cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (n=10 per group) Acclimatization->Grouping Pretreatment Pre-treatment with Compound or Vehicle (Daily for 7 days) Grouping->Pretreatment LPS_injection LPS Injection (i.p.) (On day 7) Pretreatment->LPS_injection Behavioral Behavioral Testing (24h post-LPS) LPS_injection->Behavioral Sacrifice Euthanasia and Sample Collection (28h post-LPS) Behavioral->Sacrifice Biochemical Biochemical Analysis (Plasma and Brain Homogenate) Sacrifice->Biochemical Histology Histopathological Analysis (Brain Tissue) Sacrifice->Histology Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histology->Data_Analysis

References

Formulation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound isolated from the roots of Xanthium sibiricum.[1][2] Its chemical formula is C₁₃H₂₀O₃ with a molecular weight of 224.3 g/mol .[1][3] The compound is characterized as an oil and exhibits solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone, indicating its hydrophobic nature and poor water solubility.[1] This characteristic presents a significant challenge for in vivo studies, as poor aqueous solubility can lead to low bioavailability and hinder the evaluation of its pharmacological and toxicological properties.[4][5]

These application notes provide a detailed protocol for the formulation of this compound for in vivo administration, focusing on a solvent/co-solvent system to enhance its solubility and bioavailability for preclinical research.

Pre-formulation Data Summary

A thorough understanding of the physicochemical properties of a compound is critical for developing a successful formulation. The following table summarizes the known properties of this compound.

ParameterValueSource
Chemical Name This compoundN/A
CAS Number 1093207-99-8[1]
Molecular Formula C₁₃H₂₀O₃[1][3]
Molecular Weight 224.3 g/mol [1][3]
Physical State Oil[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Aqueous Solubility Presumed to be low (based on organic solvent solubility)N/A
Source Roots of Xanthium sibiricum[1]

Formulation Strategy

Given the poor aqueous solubility of this compound, a common and effective approach for early-stage in vivo studies is the use of a co-solvent system.[4] This method involves dissolving the compound in a small amount of a water-miscible organic solvent and then diluting it with an aqueous vehicle. This strategy aims to keep the drug in solution long enough for absorption after administration.

For this protocol, we will utilize a ternary co-solvent system consisting of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and Saline.

  • DMSO: A powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds.[1]

  • PEG 400: A water-miscible polymer that acts as a co-solvent and can help to prevent precipitation of the drug upon dilution with the aqueous vehicle.

  • Saline (0.9% NaCl): The aqueous vehicle to bring the formulation to the final desired volume and ensure isotonicity for parenteral administration.

Experimental Protocols

Materials and Equipment
MaterialGrade
This compound≥98% Purity
Dimethyl Sulfoxide (DMSO)ACS Grade
Polyethylene Glycol 400 (PEG 400)USP Grade
Sodium Chloride (NaCl)USP Grade
Sterile Water for InjectionUSP Grade
0.22 µm Syringe FiltersSterile
Sterile Glass Vials
Analytical Balance
Magnetic Stirrer and Stir Bars
Pipettes (various volumes)Calibrated
Syringes and NeedlesSterile
Preparation of Formulation Vehicle
  • Prepare a stock solution of the vehicle by mixing DMSO and PEG 400 in a 1:1 ratio (v/v).

  • For example, to prepare 10 mL of the vehicle, mix 5 mL of DMSO with 5 mL of PEG 400.

  • Vortex the mixture until a homogenous solution is obtained.

Preparation of Dosing Solution (Example: 10 mg/mL)
  • Weighing the Compound: Accurately weigh the required amount of this compound. For a final concentration of 10 mg/mL in a total volume of 5 mL, weigh 50 mg of the compound.

  • Dissolution:

    • Transfer the weighed compound to a sterile glass vial.

    • Add a small volume of the DMSO:PEG 400 (1:1) vehicle (e.g., 2.5 mL) to the vial.

    • Place a small magnetic stir bar in the vial and stir on a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary to aid dissolution.

  • Dilution:

    • Once the compound is fully dissolved, slowly add the remaining volume of the formulation vehicle (in this case, 2.5 mL of sterile saline) to the vial while continuously stirring.

    • Continue stirring for another 10-15 minutes to ensure a homogenous solution.

  • Sterilization:

    • Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial. This step is crucial for parenteral administration routes.

  • Storage:

    • Store the final formulation at 2-8°C, protected from light.

    • It is recommended to use the formulation within 24 hours of preparation to minimize the risk of precipitation or degradation. A stability study is advised for longer storage.

Formulation Component Summary

The following table provides a summary of the components for a 10 mg/mL formulation.

ComponentPurposeConcentration (% v/v)Quantity for 5 mL
This compoundActive Pharmaceutical IngredientN/A50 mg
Dimethyl Sulfoxide (DMSO)Solvent25%1.25 mL
Polyethylene Glycol 400 (PEG 400)Co-solvent25%1.25 mL
Sterile Saline (0.9% NaCl)Aqueous Vehicle50%2.5 mL

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound formulation.

G cluster_0 Formulation Preparation Workflow A Weigh Compound C Dissolve Compound in Vehicle A->C B Prepare Vehicle (DMSO:PEG 400) B->C D Add Saline (Aqueous Vehicle) C->D E Stir to Homogenize D->E F Sterile Filtration (0.22 µm filter) E->F G Final Formulation F->G

Caption: Workflow for preparing the in vivo formulation.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not yet elucidated, many xanthone (B1684191) derivatives have been shown to modulate inflammatory pathways.[6] The following diagram depicts a hypothetical signaling pathway where the compound inhibits the NF-κB pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

The successful formulation of poorly water-soluble compounds like this compound is a critical step in preclinical drug development. The co-solvent system described in this application note provides a straightforward and effective method to enable in vivo evaluation. Researchers should, however, perform initial tolerability studies with the chosen vehicle in the specific animal model to ensure no adverse effects from the excipients themselves. Further formulation development, such as the use of cyclodextrins, lipid-based systems, or nanosuspensions, may be explored to further optimize delivery and bioavailability.[4][5][7]

References

Unveiling the Potential of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide as a Chemical Probe in Inflammation and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Abstract

3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a sesquiterpenoid compound isolated from the roots of Xanthium sibiricum. While specific biological targets for this compound are not yet fully elucidated, the rich pharmacology of sesquiterpene lactones from Xanthium species suggests its potential as a valuable chemical probe. Extracts and isolated compounds from Xanthium sibiricum have demonstrated significant anti-inflammatory, anti-cancer, and anti-bacterial activities.[1][2][3][4] This document provides a prospective framework for utilizing this compound as a research tool, with a focus on investigating cellular signaling pathways implicated in inflammation and oncology. The proposed protocols are based on established methodologies for studying related natural products.

Introduction

Xanthium sibiricum, a plant used in traditional Chinese medicine, is a rich source of bioactive secondary metabolites. Among these, sesquiterpene lactones are of particular interest due to their diverse pharmacological properties.[1][2] These compounds have been reported to possess anti-inflammatory, analgesic, anti-tumor, and anti-bacterial effects.[1][4] The therapeutic potential of extracts from Xanthium sibiricum has been linked to the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, which are pivotal in the inflammatory response and cancer progression.[5][6]

This compound is a sesquiterpenoid isolated from the roots of Xanthium sibiricum.[7][8] While detailed studies on its specific biological activity are limited, its structural class suggests potential for development as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein target. This allows for the elucidation of protein function and the validation of potential drug targets. This application note outlines the potential use of this compound in exploring inflammatory and oncogenic signaling pathways.

Physicochemical Properties and Data

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes its basic physicochemical properties. Researchers are encouraged to contribute to the characterization of this compound.

PropertyValueReference
CAS Number 1093207-99-8[7][9]
Molecular Formula C₁₃H₂₀O₃[7]
Molecular Weight 224.3 g/mol [7]
Appearance Oil[7]
Purity ≥98% (as commercially available)[7]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Source Roots of Xanthium sibiricum[7]

Potential Biological Target: Inflammatory Signaling Pathways

Based on the known activities of other sesquiterpenoids from Xanthium sibiricum, a plausible hypothesis is that this compound may modulate key inflammatory signaling pathways. Methanol extracts of Xanthium sibiricum roots have been shown to inhibit inflammatory responses by suppressing the activation of NF-κB and STAT3 in macrophages.[5]

Proposed Mechanism of Action

The NF-κB and STAT3 signaling pathways are central regulators of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and IL-1β. Chemical probes that inhibit these pathways are valuable tools for studying and potentially treating inflammatory diseases.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates JAK JAK TLR4->JAK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_n STAT3 STAT3->STAT3_n dimerizes and translocates Probe 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide Probe->IKK inhibits? Probe->JAK inhibits? Genes Pro-inflammatory Gene Expression NFkappaB_n->Genes induces STAT3_n->Genes induces G cluster_workflow Western Blot Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Chemiluminescence Detection sec_ab->detection end Data Analysis detection->end

References

Troubleshooting & Optimization

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" and related xanthone (B1684191) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is reported to be soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] However, it is important to note that xanthone derivatives, as a class of compounds, generally exhibit poor aqueous solubility, which can pose challenges for their use in biological and pharmaceutical applications.[2]

Q2: Why is my compound, a xanthone derivative, showing poor aqueous solubility?

A2: Xanthones are polyphenolic heterocyclic compounds that are often hydrophobic in nature.[2][3] This inherent hydrophobicity can lead to limited solubility in aqueous solutions, which in turn can affect bioavailability and the full therapeutic potential of these compounds.[2] The molecular structure of xanthone includes an aromatic ring, contributing to its hydrophobic characteristics.[3]

Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds like this xanthone derivative?

A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[4] Physical methods include particle size reduction (micronization, nanosuspension), modification of the crystal state (polymorphs), and dispersion into carriers (solid dispersions).[4][5] Chemical methods involve the use of surfactants, pH adjustment, salt formation, and complexation.[4][5]

Troubleshooting Guide: Solubility Enhancement

Issue: The compound precipitates out of my aqueous buffer during my experiment.

Possible Cause: The aqueous solubility of the compound is being exceeded.

Solutions:

  • Co-solvency: Introduce a water-miscible organic solvent in which the compound is soluble.[6] This can increase the overall solubility of the compound in the aqueous-organic mixture. It's crucial to first dissolve the compound in the non-aqueous solvent before adding the aqueous buffer.[6]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.[5]

  • Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the solute and the solvent and by forming micelles that encapsulate the hydrophobic drug molecules.[4][5]

  • Complexation: The formation of inclusion complexes, for instance with cyclodextrins, can enhance the aqueous solubility of nonpolar molecules by encapsulating them within a more hydrophilic host molecule.[7]

Quantitative Data on Solubility Enhancement Techniques

TechniqueMechanism of ActionKey AdvantagesConsiderations
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the drug, leading to a higher dissolution rate.[5][7]Simple to implement for some compounds.Does not increase equilibrium solubility.[7]
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix, increasing its dissolution rate.[4]Can significantly enhance solubility and bioavailability.The drug must be thermostable for hot-melt extrusion methods.[4]
Use of Surfactants Reduce surface tension and form micelles to encapsulate lipophilic drugs.[4][5]An established and straightforward method.May not be sufficient for highly insoluble drugs when used alone.[4]
pH Adjustment Alters the ionization state of the drug, which can dramatically affect its solubility.[5]Effective for ionizable compounds.Not applicable to non-ionic compounds.[8]
Co-solvency Addition of a water-miscible solvent to increase the solubility of lipophilic compounds.[6]Simple to prepare and evaluate.The co-solvent must be compatible with the intended application.
Complexation (e.g., with Cyclodextrins) A "guest" molecule (the drug) fits into the cavity of a "host" molecule, forming a more soluble complex.[7]Can precisely enhance solubility and bioavailability.Requires that the guest molecule fits properly into the host's cavity.[7]
Nanosuspension Creation of a colloidal dispersion of drug particles in the nanometer range, stabilized by surfactants.[4][6]Applicable to drugs insoluble in both aqueous and lipid media.[4]Requires specialized equipment for production.

Experimental Protocols

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.

  • Preparation:

    • Ensure the purity of both the solute (this compound) and the solvent.[8]

    • Prepare a series of vials with the chosen solvent system (e.g., phosphate-buffered saline at a specific pH).

  • Saturation:

    • Add an excess amount of the compound to each vial to ensure that a saturated solution is formed.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Agitation is necessary to facilitate contact between the solid and the solvent.[9]

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by centrifugation or filtration.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the collected supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy.[10]

  • Data Interpretation:

    • The measured concentration represents the equilibrium solubility of the compound in that specific solvent system at that temperature.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Strategies cluster_physical cluster_chemical cluster_end Outcome start Poor Aqueous Solubility of Xanthone Derivative phys_methods Physical Methods start->phys_methods chem_methods Chemical Methods start->chem_methods particle_size Particle Size Reduction phys_methods->particle_size solid_disp Solid Dispersion phys_methods->solid_disp surfactants Use of Surfactants chem_methods->surfactants ph_adjust pH Adjustment chem_methods->ph_adjust complexation Complexation chem_methods->complexation end Enhanced Aqueous Solubility & Bioavailability particle_size->end solid_disp->end surfactants->end ph_adjust->end complexation->end

Caption: Workflow for selecting a solubility enhancement strategy.

micellar_solubilization cluster_components Components in Aqueous Solution cluster_micelle Micelle Formation and Solubilization drug Hydrophobic Drug Molecule (e.g., Xanthone Derivative) micelle_drug Drug Encapsulated in Micelle drug->micelle_drug Encapsulation surfactant micelle Hydrophilic Head Hydrophobic Tail surfactant->micelle Self-Assembly above CMC micelle->micelle_drug Solubilizes Drug

Caption: Diagram of micellar solubilization by surfactants.

References

Troubleshooting "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and related xanthenone lactone structures. The following FAQs address specific experimental challenges to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing very low yields of the desired lactone product, with significant formation of dimers and other oligomers. How can this be addressed?

A1: The formation of intermolecular products like dimers and oligomers is a common side reaction in macrolactonization.[1] This typically occurs when the rate of the intermolecular reaction surpasses the desired intramolecular cyclization. The most effective strategy to minimize this is to employ high-dilution conditions. By maintaining a very low concentration of the starting material, the probability of two molecules reacting with each other is significantly reduced, thus favoring the intramolecular pathway.

Key Avoidance Strategies:

  • Slow Addition: Utilize a syringe pump to add the seco-acid (the acyclic precursor) to the reaction mixture over an extended period (e.g., 4-24 hours).[1] This keeps the instantaneous concentration of the reactant low.

  • Solvent and Temperature Optimization: The choice of solvent can influence reaction rates. In some cases, solvents like DMF may be used to disrupt unfavorable hydrogen bonding that can impede cyclization.[1] While higher temperatures can accelerate cyclization, they might also promote side reactions, so optimization is key.

ParameterRecommendationRationale
Concentration Maintain very low instantaneous concentrationFavors intramolecular cyclization over intermolecular reactions.
Addition Rate Slow addition using a syringe pump (e.g., 2 mL/hour for a 20 mL solution)Prevents a buildup of the reactive seco-acid.[1]
Temperature Optimize (e.g., start at a lower temperature and gradually increase)Balances the rate of the desired reaction against potential side reactions.[2]

Below is a troubleshooting workflow for addressing low monomer yield.

G start Low Yield of Monomeric Lactone oligomerization Observation: Significant dimer/oligomer formation start->oligomerization check_concentration Are you using high-dilution conditions? implement_high_dilution Implement slow addition via syringe pump check_concentration->implement_high_dilution No optimize_conditions Vary solvent and temperature check_concentration->optimize_conditions Yes implement_high_dilution->optimize_conditions oligomerization->check_concentration check_reagents Are reagents and solvents anhydrous? optimize_conditions->check_reagents dry_reagents Ensure all components are thoroughly dried check_reagents->dry_reagents No monitor_reaction Monitor reaction by TLC/LCMS check_reagents->monitor_reaction Yes dry_reagents->monitor_reaction success Improved Yield of Monomeric Lactone monitor_reaction->success G cluster_0 Reaction Conditions cluster_1 Reactant cluster_2 Products High Concentration High Concentration C Dimer/Oligomer Side Products High Concentration->C Favors Low Concentration Low Concentration B Desired Monomeric Lactone Low Concentration->B Favors A Hydroxy Acid Precursor A->B Intramolecular Cyclization A->C Intermolecular Reaction

References

Optimizing reaction conditions for "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the derivatization of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. Given the novelty of this compound, the following recommendations are based on established protocols for analogous structures containing xanthone (B1684191), phenolic hydroxyl, and lactone functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

The primary reactive sites are the phenolic hydroxyl group at the 3-position and the lactone (olide) ring. The hydroxyl group is amenable to reactions such as etherification and esterification. The lactone ring can undergo nucleophilic attack, leading to ring-opening. The aromatic backbone of the xanthone core can also be targeted for reactions like nitration or halogenation, although this typically requires harsher conditions.

Q2: I am attempting to alkylate the phenolic hydroxyl group, but I am observing low yields. What are the common causes?

Low yields in the alkylation of phenolic hydroxyl groups can stem from several factors:

  • Incomplete deprotonation: The phenoxide ion is a much stronger nucleophile than the neutral hydroxyl group. Ensure you are using a sufficiently strong base to achieve complete deprotonation.

  • Steric hindrance: The substitution pattern on the xanthone core may sterically hinder the approach of the alkylating agent.

  • Poor solvent choice: The solvent must be able to dissolve both the substrate and the reagents and should be aprotic to avoid interfering with the reaction.

  • Reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions and decomposition.

Q3: My lactone ring is opening under conditions intended for derivatizing the hydroxyl group. How can I prevent this?

Lactone ring-opening is often caused by basic or acidic conditions, especially in the presence of nucleophiles. To prevent this:

  • Use milder bases: For reactions at the hydroxyl group, consider using milder bases like potassium carbonate instead of stronger bases like sodium hydride if lactone stability is a concern.

  • Protecting groups: If harsh conditions are unavoidable, consider protecting the lactone functionality. However, this adds extra steps to your synthetic route.

  • Control reaction time and temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of side reactions.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Poor quality of reagentsVerify the purity of starting materials and reagents. Use freshly distilled solvents.
Sub-optimal reaction temperatureOptimize the reaction temperature. Run small-scale trials at a range of temperatures to find the optimum.
Multiple side products observed Reaction conditions are too harshReduce the reaction temperature. Use a milder base or acid. Decrease the reaction time.
Presence of reactive impuritiesPurify starting materials before the reaction.
Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with starting material Similar polarityModify the derivatizing group to significantly alter the polarity of the product. Optimize the chromatography conditions (e.g., different solvent system, different stationary phase).
Product is an oil and difficult to handle Amorphous solid or low melting pointAttempt to crystallize the product from a different solvent system. If crystallization fails, use chromatographic purification.

Experimental Protocols

General Protocol for O-Alkylation of the Phenolic Hydroxyl Group
  • Dissolve this compound in a suitable aprotic solvent (e.g., anhydrous DMF or acetone).

  • Add a base (e.g., K2CO3 or NaH) and stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide.

  • Add the alkylating agent (e.g., an alkyl halide) and continue stirring. The reaction may require heating.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Lactone Ring Opening with an Amine
  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or THF).

  • Add the amine nucleophile. The reaction may be slow at room temperature and may require heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting amide-acid by an appropriate method, which may include crystallization or chromatography.

Visualizations

experimental_workflow start Start: 3-Hydroxy-4,15-dinor- 1(5)-xanthen-12,8-olide deprotonation Deprotonation (e.g., K2CO3 in DMF) start->deprotonation alkylation Alkylation (e.g., Alkyl Halide) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product O-Alkylated Product purification->product troubleshooting_logic start Low Reaction Yield cause1 Incomplete Deprotonation? start->cause1 Check cause2 Sub-optimal Temperature? start->cause2 Check cause3 Poor Reagent Quality? start->cause3 Check sol1 Use Stronger Base (e.g., NaH) cause1->sol1 Yes sol2 Optimize Temperature (Trial Reactions) cause2->sol2 Yes sol3 Use Fresh/Purified Reagents & Solvents cause3->sol3 Yes

Technical Support Center: Overcoming Poor Bioavailability of "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the low in vivo bioavailability of "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide". The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its bioavailability low?

A: "this compound" is a complex heterocyclic compound with potential therapeutic applications. Its intricate, largely hydrophobic structure contributes to its poor aqueous solubility, which is a primary reason for its low oral bioavailability.[1][2][3] For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[4][5][6] Additionally, compounds of this nature are often subject to extensive first-pass metabolism in the liver, further reducing the amount of active substance that reaches systemic circulation.[2][7]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A: The key properties influencing the bioavailability of hydrophobic compounds like "this compound" are its low aqueous solubility and high lipophilicity (LogP).[1][3][8] These factors govern its dissolution in the gut and its ability to permeate cell membranes.[3][8] A summary of hypothetical, yet typical, physicochemical properties for such a compound is presented below.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight~450 g/mol High molecular weight can sometimes hinder passive diffusion.
Aqueous Solubility< 0.1 µg/mLVery low solubility is a major barrier to dissolution and absorption.[2][5]
LogP> 4.5High lipophilicity can lead to poor dissolution in aqueous gut fluids.
pKaNot IonizableLack of ionizable groups means solubility cannot be modulated by pH changes in the GI tract.[1]
BCS ClassificationLikely Class IIHigh permeability, low solubility. Absorption is limited by the dissolution rate.[9][10]

Troubleshooting Guides

Issue 1: Very low or undetectable compound concentration in plasma samples during in vivo studies.

Q: I've administered my compound orally to rodents, but I'm struggling to detect it in plasma. What's going wrong?

A: This is a classic problem for poorly soluble compounds and is likely due to insufficient absorption from the gastrointestinal tract.[7] The compound is not dissolving effectively in the gut, and therefore cannot be absorbed into the bloodstream. Another possibility is rapid first-pass metabolism.[7]

Troubleshooting Steps:

  • Confirm Compound Stability: First, ensure the compound is stable in the dosing vehicle and in simulated gastric and intestinal fluids.

  • Enhance Solubility in Formulation: The most critical step is to use a formulation strategy designed to increase the solubility and dissolution rate.[11][12][13]

  • Consider Alternative Routes: If oral bioavailability remains a significant hurdle, preliminary efficacy studies could be conducted using intravenous (IV) administration to bypass absorption barriers.

Table 2: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyMechanism of ActionExpected Fold Increase in Bioavailability (Typical)Key Considerations
Micronization Increases surface area for dissolution.[5][14]2 to 5-foldMay not be sufficient for extremely insoluble compounds.
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state, to improve dissolution.[6][13][15]5 to 20-foldRequires careful selection of polymer carrier and manufacturing process.[6][15]
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a lipid mixture that forms a microemulsion in the gut, enhancing solubilization.10 to 50-foldCan be complex to formulate and may have stability issues.
Nanoparticles Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[5][16]10 to 100-foldManufacturing can be complex and costly.
Issue 2: My in vitro dissolution data does not correlate with the in vivo pharmacokinetic (PK) results.

Q: My formulation shows improved dissolution in vitro, but this doesn't translate to a proportional increase in bioavailability in my animal studies. Why is there a poor In Vitro-In Vivo Correlation (IVIVC)?

A: A poor IVIVC for a BCS Class II drug is not uncommon and can be attributed to several factors that are not captured by simple in vitro dissolution tests.[9][17]

Potential Reasons for Poor IVIVC:

  • Extensive First-Pass Metabolism: The drug may be dissolving and absorbing, but is then rapidly metabolized by enzymes in the intestinal wall or the liver.[7]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen after absorption.[3]

  • Precipitation in the Gut: The formulation may create a supersaturated solution in vitro, but in the complex environment of the gut, the drug may precipitate out before it can be fully absorbed.[18]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a common method to prepare a solid dispersion, which can significantly enhance the dissolution of "this compound".[19][20][21]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer

  • Methanol (B129727) or another suitable common solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh and dissolve the compound and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio) in a sufficient volume of methanol in a round-bottom flask.[19]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.[21]

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters.[22][23][24]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Culture medium and buffers

  • Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days until they form a differentiated monolayer.[22]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[24][25]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound solution to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Quantify the compound concentration in the samples using LC-MS/MS.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[22]

Mandatory Visualizations

G cluster_0 Troubleshooting Low Plasma Concentration A Low Plasma Concentration Detected B Is the compound stable in the dosing vehicle? A->B C Is the formulation optimized for solubility? B->C Yes E Re-evaluate vehicle stability B->E No D Reformulate: Use bioavailability enhancement strategy (e.g., Solid Dispersion) C->D No F Proceed with in vivo study C->F Yes G Consider IV administration for initial efficacy studies C->G If still failing D->F

Caption: Troubleshooting workflow for low in vivo drug exposure.

G cluster_1 Factors Leading to Poor In Vitro-In Vivo Correlation (IVIVC) A Poor IVIVC D Extensive First-Pass Metabolism (Intestinal/Hepatic) E Efflux by Transporters (e.g., P-gp) F Precipitation in GI Tract B In Vitro Dissolution C In Vivo Absorption B->C Dissolution C->D Absorption C->E Absorption C->F Post-dissolution G Systemic Circulation C->G Absorbed Drug D->G Metabolized Drug E->C Pumped back

Caption: Key factors disrupting the correlation between in vitro and in vivo data.

References

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

This technical support guide provides essential information for the long-term storage and handling of this compound (CAS No. 1093207-99-8)[1][2][3][4]. Due to the limited availability of specific stability data for this compound, the following recommendations are based on general knowledge of xanthone (B1684191) derivatives and related natural product lactones.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: While specific studies on this compound are not publicly available, based on the general stability of xanthone derivatives, long-term storage at -20°C or -80°C is recommended, especially when dissolved in a solvent. For the neat compound, which is an oil, storage at 2-8°C in a tightly sealed container, protected from light, may be adequate for shorter periods. For extended storage, colder temperatures are always preferable to minimize potential degradation.

Q2: What solvents are suitable for dissolving and storing this compound?

A2: This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For long-term storage of solutions, DMSO is a common choice. However, it is crucial to use anhydrous solvents, as moisture can contribute to the degradation of lactone-containing compounds.

Q3: How does light exposure affect the stability of this compound?

A3: Many xanthone derivatives are sensitive to light. To prevent photodegradation, it is recommended to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Q4: Can pH affect the stability of this compound during my experiments?

A4: Yes, the stability of xanthones can be pH-dependent[5]. The lactone ring in the structure may be susceptible to hydrolysis under acidic or basic conditions. It is advisable to maintain a neutral pH environment during experiments whenever possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in stored samples. Degradation of the compound due to improper storage (temperature, light, moisture).1. Verify storage conditions. Ensure the compound is stored at or below -20°C, protected from light and moisture.2. Perform a quality control check using an appropriate analytical method like HPLC to assess the purity of the stored sample.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.1. Review the handling and storage procedures. Exposure to high temperatures, extreme pH, or light can cause degradation.2. If degradation is suspected, it may be necessary to purify the sample before use.
The compound appears discolored or has changed in physical appearance. This can be a sign of chemical degradation or oxidation.1. Do not use the compound if a significant change in appearance is observed.2. It is recommended to acquire a fresh batch of the compound.

Summary of Stability Data for Related Xanthone Compounds

The following table summarizes stability data found for similar xanthone compounds, which can provide insights into the potential stability of this compound.

Compound/Formulation Storage Conditions Duration Key Findings Reference
Xanthone Nanoemulsion4°C or ambient temperatureAt least 2 weeksGood storage stability was observed.[6]
Mangiferin (a xanthone) in a beverage25°C and 40°C90-180 daysMangiferin was noted to be one of the more labile compounds in the mixture. Citric acid showed some ability to enhance its stability.[7]
1,2-dihydroxy-9H-xanthen-9-oneVarious pH conditionsUp to 504 hoursShowed greater stability in pH ranges close to that of skin.[5]
Microencapsulated Mangosteen Peel Extract (rich in xanthones)Not specifiedNot specifiedMicroencapsulation helped maintain the stability of total xanthones during storage.

Experimental Protocols

Generalized Protocol for Assessing Long-Term Stability

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of the compound, both in its neat oil form and dissolved in a suitable solvent (e.g., DMSO) at a known concentration.
  • Store the aliquots under different conditions:
  • Temperature: -80°C, -20°C, 4°C, and room temperature (20-25°C).
  • Light: Protected from light (amber vials) and exposed to ambient light.

2. Time Points:

  • Establish a timeline for analysis, for example: T=0 (initial analysis), T=1 month, T=3 months, T=6 months, and T=12 months.

3. Analytical Method:

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[8][9]
  • HPLC Method Parameters (Example):
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid, if necessary for peak shape).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at a wavelength determined by a UV scan of the compound, or MS detection.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • At each time point, analyze an aliquot from each storage condition.
  • Quantify the peak area of the parent compound.
  • Monitor for the appearance of new peaks, which may indicate degradation products.
  • Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) analysis.

Visualizations

cluster_factors Environmental Factors cluster_compound Compound Stability cluster_degradation Degradation Pathways Temperature Temperature Compound 3-Hydroxy-4,15-dinor-1(5)- xanthen-12,8-olide Temperature->Compound affects Light Light Exposure Light->Compound affects Humidity Humidity/Moisture Humidity->Compound affects pH pH pH->Compound affects Hydrolysis Hydrolysis Compound->Hydrolysis can undergo Oxidation Oxidation Compound->Oxidation can undergo Photodegradation Photodegradation Compound->Photodegradation can undergo

Caption: Factors influencing the stability of the compound.

start Start: Define Storage Conditions (Temp, Light, Humidity) prep Prepare Aliquots (Neat & in Solvent) start->prep initial T=0 Analysis (e.g., HPLC) prep->initial storage Store Samples initial->storage timepoint Analyze at Predetermined Time Points (e.g., 1, 3, 6, 12 months) storage->timepoint analysis Perform Analytical Testing (e.g., HPLC, LC-MS) timepoint->analysis data Quantify Parent Compound & Identify Degradants analysis->data end End: Determine Shelf-life data->end

Caption: Workflow for stability assessment.

References

Validation & Comparative

A Comparative Analysis of Xanthanolide Bioactivity: A Focus on Anti-inflammatory and Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xanthanolides, a class of sesquiterpene lactones primarily isolated from the genus Xanthium, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of various xanthanolides, with a particular focus on their anti-inflammatory and cytotoxic properties. While this guide aims to compare "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" with other xanthanolides, a comprehensive literature search did not yield any specific bioactivity data for this particular compound. Therefore, this comparison focuses on other well-characterized xanthanolides from Xanthium species to provide a representative analysis of this compound class.

I. Comparative Bioactivity Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of several prominent xanthanolides. The data is presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%), providing a quantitative measure for comparison.

Table 1: Cytotoxic Activity of Xanthanolides against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Xanthatin (B112334)A549Non-small cell lung9.5[1]
XanthatinHeLaCervical8.00[2]
XanthatinA431Skin3.44[2]
XanthatinMCF7Breast5.19[2]
8-epi-XanthatinA549Non-small cell lung-[3]
8-epi-XanthatinSK-OV-3Ovary-[3]
8-epi-XanthatinSK-MEL-2Melanoma-[3]
8-epi-XanthatinXF498Central Nervous System-[3]
8-epi-XanthatinHCT-15Colon-[3]
8-epi-Xanthatin EpoxideA549Non-small cell lung-[3]
8-epi-Xanthatin EpoxideSK-OV-3Ovary-[3]
8-epi-Xanthatin EpoxideSK-MEL-2Melanoma-[3]
8-epi-Xanthatin EpoxideXF498Central Nervous System-[3]
8-epi-Xanthatin EpoxideHCT-15Colon-[3]
2-HydroxyxanthinosinHeLaCervical7.78[2]
Methoxy XanthanolHCT116Colon25.834[4]
Methoxy XanthanolHepG2Liver-[4]

Note: A dash (-) indicates that the study demonstrated significant inhibition but did not provide a specific IC50 value.

Table 2: Anti-inflammatory Activity of Xanthanolides
CompoundAssayCell LineIC50 (µM)Reference
8-epi-Xanthatinp-STAT3-Y705 inhibitionDU1453.2[5]
Pygmaeocin BNO Production InhibitionRAW 264.70.033 (µg/mL)[6]
SaprorthoquinoneNO Production InhibitionRAW 264.71.30 (µg/mL)[6]

II. Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the interpretation and replication of the findings.

Cytotoxicity Assays
  • Cell Lines and Culture: A variety of human cancer cell lines were used, including A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), HCT-15 (colon), HeLa (cervical), A431 (skin), MCF7 (breast), HCT116 (colon), and HepG2 (liver). Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: The cytotoxic effects of the xanthanolides were commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity. Briefly, cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in a suitable solvent (e.g., DMSO). The absorbance was then measured using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curves.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Inhibition Assay:

    • Cell Line: RAW 264.7 murine macrophage cell line was typically used.

    • Protocol: Cells were seeded in 96-well plates and pre-treated with different concentrations of the test compounds for a few hours before being stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production. After 24-48 hours of incubation, the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. The absorbance was read at a specific wavelength, and the percentage of NO inhibition was calculated relative to the LPS-treated control group. IC50 values were then determined.

  • Western Blot Analysis for Inflammatory Markers:

    • Protocol: To investigate the underlying mechanisms, the expression levels of key inflammatory proteins were often assessed by Western blotting. Cells were treated with the compounds and/or LPS, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as p-STAT3, followed by incubation with secondary antibodies. The protein bands were visualized using a chemiluminescence detection system.

III. Signaling Pathways

Xanthanolides exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways implicated in the anti-inflammatory and anticancer activities of these compounds.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK JAK JAK TLR4->JAK Xanthanolides Xanthanolides MAPK MAPK (ERK, JNK, p38) Xanthanolides->MAPK Xanthanolides->IKK STAT3 STAT3 Xanthanolides->STAT3 MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->Nucleus JAK->STAT3 phosphorylates STAT3->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription

Caption: Anti-inflammatory signaling pathways modulated by xanthanolides.

anticancer_pathway cluster_gsk GSK-3β/β-catenin Pathway cluster_jak_stat JAK/STAT Pathway cluster_hr Homologous Recombination Xanthatin Xanthatin GSK3β GSK-3β Xanthatin->GSK3β JAK2 JAK2 Xanthatin->JAK2 Cell_Cycle_Arrest Cell Cycle Arrest Xanthatin->Cell_Cycle_Arrest β_catenin β-catenin GSK3β->β_catenin Cell_Death Apoptosis / Cell Death β_catenin->Cell_Death enhances STAT3 STAT3 JAK2->STAT3 activates STAT4 STAT4 JAK2->STAT4 activates BARD1 BARD1 STAT4->BARD1 DNA_Repair DNA Repair BARD1->DNA_Repair

Caption: Anticancer signaling pathways influenced by xanthatin.

IV. Conclusion

The available evidence strongly suggests that xanthanolides, as a class of natural products, possess significant potential for the development of novel anti-inflammatory and anticancer therapeutics. Compounds like xanthatin and its derivatives have demonstrated potent activity in a variety of in vitro models, and their mechanisms of action are beginning to be elucidated, involving key signaling pathways that regulate inflammation and cell proliferation.

While no specific bioactivity data for "this compound" is currently available in the public domain, its structural similarity to other bioactive xanthanolides suggests that it may also exhibit interesting pharmacological properties. Further investigation into the biological activities of this and other less-studied xanthanolides is warranted to fully explore the therapeutic potential of this fascinating class of natural compounds. Future research should focus on isolating or synthesizing "this compound" to enable comprehensive in vitro and in vivo studies to determine its specific bioactivity profile and compare it with the established activities of other xanthanolides.

References

Lack of Specific Structure-Activity Relationship Studies for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the structure-activity relationship (SAR) data for the natural product 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide. This sesquiterpenoid, isolated from the roots of Xanthium sibiricum, is documented primarily in chemical catalogs and databases which confirm its structure and origin.[1][2] However, dedicated studies exploring the synthesis of its analogs and the subsequent evaluation of their biological activities are not publicly available at this time.

While direct SAR data is unavailable, it is pertinent to note that other classes of compounds with certain structural similarities, such as 4-hydroxycoumarins, have been extensively studied for their diverse pharmacological effects, including anticoagulant, anti-inflammatory, and anticancer activities.[3] These studies exemplify the typical approach for establishing SAR, which involves systematic modification of the core structure and assessment of the resulting changes in biological potency and selectivity.

For the benefit of researchers and drug development professionals interested in the potential of this compound, a generalized workflow for conducting SAR studies is outlined below. This framework can serve as a blueprint for future investigations into this and other novel natural products.

Hypothetical Framework for SAR Studies of this compound

Should research into the SAR of this compound be undertaken, a systematic approach would be required. The following sections detail a hypothetical experimental design.

Data Presentation: Comparative Biological Activity of Hypothetical Analogs

The core of an SAR study is the direct comparison of biological activities of synthesized analogs against the parent compound. The data would be optimally presented in a tabular format to facilitate easy interpretation.

Compound IDR1-group ModificationR2-group ModificationIC50 (µM) on Target XCytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)
Lead Compound-OH-CH35.2>100>19.2
Analog 1-OCH3-CH310.8>100>9.3
Analog 2-H-CH325.1>100>4.0
Analog 3-OH-CH2CH34.885.317.8
Analog 4-OH-H15.6>100>6.4

Table 1: Hypothetical SAR data for analogs of this compound. This table illustrates how modifications to specific functional groups (R1 and R2) could influence biological activity (IC50), cytotoxicity (CC50), and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are example protocols for key assays that would be central to an SAR study of this nature.

General Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) using non-linear regression analysis.

Enzyme Inhibition Assay (Example: Kinase X Inhibition)

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant Kinase X, the appropriate substrate, and ATP in a kinase buffer.

  • Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture and incubate for 30 minutes at 30°C.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP and stop the reaction after 1 hour by adding a stop solution.

  • Signal Detection: Quantify the kinase activity using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding the logical progression of the research.

SAR_Workflow Lead Lead Compound This compound Synthesis Analog Synthesis (Modification of R1 and R2) Lead->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Target X Inhibition Assay) Purification->Screening Cytotoxicity Cytotoxicity Assessment (MTT Assay) Purification->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 1: A generalized workflow for a structure-activity relationship (SAR) study, from lead compound to lead optimization.

References

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" target validation with siRNA or CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a definitive link between a compound's bioactivity and its molecular target is a cornerstone of modern therapeutics. This guide provides a comprehensive comparison of two powerful gene-editing technologies, small interfering RNA (siRNA) and CRISPR-Cas9, for the target validation of xanthone (B1684191) compounds, a class of natural products with promising pharmacological profiles.

Here, we focus on a representative example: the validation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome as the cellular target for the anti-inflammatory effects of a generic xanthone compound. While the specific molecule "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" lacks specific target validation data in the public domain, the principles and methodologies outlined here are broadly applicable.

A study has identified xanthones as novel inhibitors of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response that, when aberrantly activated, contributes to a host of inflammatory diseases.[1][2] Xanthones were shown to dose-dependently inhibit the activation of the NLRP3 inflammasome without affecting the initial priming step.[2] To rigorously validate that the observed anti-inflammatory effects of a xanthone are indeed mediated through NLRP3, one must demonstrate that silencing or removing the NLRP3 gene phenocopies the compound's effects.

Comparing siRNA and CRISPR for Target Validation

Both siRNA and CRISPR are revolutionary tools for modulating gene expression, but they operate through different mechanisms and offer distinct advantages and disadvantages for target validation.

  • siRNA (Small Interfering RNA): This technology utilizes short, double-stranded RNA molecules that trigger the degradation of a specific target messenger RNA (mRNA). This process, known as RNA interference (RNAi), results in a transient "knockdown" of protein expression.

  • CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats): This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic DNA sequence, where it creates a double-strand break. The cell's error-prone repair of this break often results in insertions or deletions that permanently disable the gene, leading to a complete and heritable "knockout" of the target protein.[3][4]

The choice between these technologies depends on the specific experimental goals, timeline, and available resources.

Experimental Design and Comparative Data

The core principle of the validation experiment is to compare the cellular phenotype in four conditions:

  • Vehicle Control: Cells treated with the delivery vehicle for the xanthone.

  • Xanthone Treatment: Cells treated with the xanthone compound.

  • Target Silencing (siRNA): Cells transfected with siRNA targeting NLRP3.

  • Target Knockout (CRISPR): Cells with a stable CRISPR-mediated knockout of NLRP3.

The primary readout for NLRP3 inflammasome activation is the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the cleavage of Caspase-1. A successful validation would show that both NLRP3 silencing/knockout and xanthone treatment significantly reduce IL-1β secretion and Caspase-1 cleavage upon inflammasome activation.

Table 1: Comparison of Expected Quantitative Outcomes
ParameterVehicle ControlXanthone (e.g., 20 µM)NLRP3 siRNANLRP3 CRISPR Knockout
NLRP3 Protein Level 100%~100%15-30%<5%
Cleaved Caspase-1 (p20) HighLowLowVery Low / Undetectable
Secreted IL-1β (pg/mL) High (e.g., >1000)Low (e.g., <200)Low (e.g., <250)Very Low (e.g., <100)
ASC Speck Formation (%) HighLowLowVery Low / Undetectable

Data presented are hypothetical but representative of expected outcomes based on published studies.

Methodologies and Experimental Protocols

Detailed protocols are crucial for reproducible and reliable results. Below are representative protocols for both siRNA and CRISPR-based validation of NLRP3.

Protocol 1: siRNA-Mediated Knockdown of NLRP3

This protocol describes the transient knockdown of NLRP3 in murine bone marrow-derived macrophages (BMDMs).

Materials:

  • NLRP3-targeting siRNA and non-targeting control (NTC) siRNA.

  • Lipofectamine™ RNAiMAX Transfection Reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • BMDMs cultured in appropriate media.

  • LPS (Lipopolysaccharide) for priming.

  • ATP or Nigericin for NLRP3 activation.

  • Reagents for Western Blot and ELISA.

Procedure:

  • Cell Seeding: Seed BMDMs in 12-well plates to achieve 70-80% confluency on the day of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20 pmol of NLRP3 siRNA or NTC siRNA into 50 µL of Opti-MEM™.

    • In a separate tube, dilute 2 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™.

    • Combine the diluted siRNA and Lipofectamine™ solutions (total volume 100 µL), mix gently, and incubate for 5-10 minutes at room temperature.[5]

  • Transfection: Add the 100 µL siRNA-lipid complex to the cells. Incubate for 24-48 hours.

  • Inflammasome Activation:

    • Prime the cells with LPS (1 µg/mL) for 4 hours.

    • Replace the medium with serum-free medium.

    • Activate the inflammasome with ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.

  • Endpoint Analysis:

    • Collect the supernatant to measure secreted IL-1β by ELISA.

    • Lyse the cells to analyze protein expression (NLRP3, pro-Caspase-1, cleaved Caspase-1) by Western Blot. Successful knockdown is typically confirmed by a >70% reduction in NLRP3 protein levels.[6]

Protocol 2: CRISPR/Cas9-Mediated Knockout of NLRP3

This protocol describes the generation of a stable NLRP3 knockout macrophage cell line (e.g., J774A.1) using lentiviral delivery of CRISPR-Cas9 components.

Materials:

  • Lentiviral particles containing Cas9 and an NLRP3-targeting single guide RNA (sgRNA).[3] Control lentivirus with a non-targeting sgRNA should be used.

  • Polybrene.

  • Puromycin for selection.

  • Reagents for genomic DNA extraction, PCR, and sequencing (for validation of knockout).

  • Reagents for single-cell cloning.

Procedure:

  • Transduction:

    • Seed J774A.1 cells in a 6-well plate.

    • On the following day, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).

    • Add the NLRP3-targeting or control lentivirus at a multiplicity of infection (MOI) optimized for the cell line.

    • Incubate for 24 hours.

  • Selection:

    • Replace the virus-containing medium with fresh medium containing Puromycin (concentration to be determined by a kill curve, typically 1-10 µg/mL).

    • Culture the cells in selection medium for 3-7 days until non-transduced cells are eliminated.

  • Validation of Knockout:

    • Expand the puromycin-resistant cell pool.

    • Confirm the absence of NLRP3 protein expression by Western Blot.

    • (Optional but recommended) Extract genomic DNA and perform PCR followed by sequencing or a T7 Endonuclease I assay to confirm the presence of insertions/deletions (indels) at the target locus.

  • Single-Cell Cloning: To ensure a homogenous knockout population, perform limiting dilution to isolate and expand single-cell clones.

  • Inflammasome Activation and Analysis: Use the validated NLRP3 knockout cell line and a control cell line (transduced with non-targeting sgRNA) for inflammasome activation experiments as described in Protocol 1 (steps 4 and 5).

Visualizing the Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in target validation.

signaling_pathway cluster_activation NLRP3 Inflammasome Activation cluster_downstream Downstream Effects Signal 1 (Priming) Signal 1 (Priming) pro-IL-1β / NLRP3 transcription pro-IL-1β / NLRP3 transcription Signal 1 (Priming)->pro-IL-1β / NLRP3 transcription via NF-κB Signal 2 (Activation) Signal 2 (Activation) NLRP3_Assembly NLRP3 Assembly Signal 2 (Activation)->NLRP3_Assembly Xanthone Xanthone Xanthone->NLRP3_Assembly Inhibits ASC ASC NLRP3_Assembly->ASC Recruitment & Cleavage pro-Caspase-1 pro-Caspase-1 ASC->pro-Caspase-1 Recruitment & Cleavage Caspase-1 Caspase-1 pro-Caspase-1->Caspase-1 Recruitment & Cleavage pro-IL-1β pro-IL-1β Caspase-1->pro-IL-1β Cleavage IL-1β IL-1β pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation

Caption: NLRP3 inflammasome signaling pathway and point of inhibition by xanthone.

sirna_workflow cluster_sirna siRNA Validation Workflow A Seed Macrophages B Prepare siRNA-Lipid Complexes (NLRP3 vs. Control) A->B C Transfect Cells (24-48h) B->C D Prime (LPS) & Activate (ATP) C->D E Analyze Phenotype D->E F Western Blot (NLRP3, Caspase-1) E->F G ELISA (Secreted IL-1β) E->G

Caption: Experimental workflow for siRNA-mediated target validation of NLRP3.

crispr_workflow cluster_crispr CRISPR Validation Workflow A Transduce Macrophages with Lentivirus (NLRP3 gRNA vs. Control) B Select with Puromycin (3-7 days) A->B C Expand & Validate Knockout Pool (Western Blot, Sequencing) B->C D Prime (LPS) & Activate (ATP) C->D E Analyze Phenotype D->E F Western Blot (Caspase-1) E->F G ELISA (Secreted IL-1β) E->G

Caption: Experimental workflow for CRISPR-mediated target validation of NLRP3.

Conclusion: Choosing the Right Tool for the Job

This guide demonstrates how siRNA and CRISPR can be used as orthogonal approaches to validate the molecular target of a xanthone compound.

  • siRNA is ideal for rapid, initial validation. Its transient nature is beneficial for studying essential genes where a permanent knockout might be lethal. However, incomplete knockdown and potential off-target effects are significant considerations.

  • CRISPR provides a more definitive validation through permanent gene knockout, creating a stable cell line for repeated and robust experimentation.[4] While the initial setup is more time-consuming, the resulting data is often clearer and less prone to the ambiguities of incomplete knockdown.

By comparing the phenotypic effects of a xanthone compound with the specific genetic perturbation of its putative target, researchers can build a strong, evidence-based case for its mechanism of action, a critical step in the journey from discovery to clinical application.

References

A Comparative Analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and the Known NF-κB Inhibitor, Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the uncharacterized sesquiterpenoid lactone, 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, and the well-established NF-κB inhibitor, parthenolide (B1678480). Due to the current lack of published biological data for this compound, this document serves as a roadmap for its potential investigation, drawing parallels with the known activities and experimental evaluation of parthenolide. We hypothesize that, as a sesquiterpenoid lactone, this compound may exhibit inhibitory activity against the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Compound Overview

This compound is a sesquiterpenoid compound isolated from the roots of Xanthium sibiricum.[1] Its biological activities and mechanism of action have not yet been elucidated.

Parthenolide is a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium) and is a known potent inhibitor of the NF-κB pathway.[2][3][4] It exerts its anti-inflammatory and anti-cancer effects by targeting key components of this signaling cascade.[2][5]

Quantitative Data Comparison

The following table summarizes the known inhibitory concentrations of parthenolide against various cancer cell lines and provides a template for the data that should be generated for this compound.

CompoundCell LineAssay TypeIC50 (µM)Reference
Parthenolide Human Cervical Cancer (SiHa)MTT Assay8.42 ± 0.76[6]
Human Breast Cancer (MCF-7)MTT Assay9.54 ± 0.82[6]
Non-Small Cell Lung Cancer (GLC-82)MTT Assay6.07 ± 0.45[7]
Non-Small Cell Lung Cancer (A549)MTT Assay15.38 ± 1.13[7]
This compound Data Not AvailableHypothetical MTT AssayTo Be Determined

Experimental Protocols

To characterize the biological activity of this compound and enable a direct comparison with parthenolide, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compound on cancer cell lines.

  • Cell Culture: Plate cells (e.g., SiHa, MCF-7, GLC-82) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.

NF-κB Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.

  • Cell Line: Use a cell line stably transfected with an NF-κB-dependent reporter gene (e.g., luciferase or SEAP).

  • Treatment: Treat the cells with the test compound at various concentrations for a specified time before stimulating with an NF-κB activator like TNF-α or LPS.

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity (luciferase activity or SEAP levels) according to the manufacturer's instructions.

  • Analysis: Compare the reporter activity in treated cells to that in stimulated, untreated cells to determine the extent of NF-κB inhibition.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to assess the levels and phosphorylation status of key proteins in the NF-κB signaling pathway.

  • Cell Lysis: Treat cells with the test compound and/or a stimulator (e.g., TNF-α), then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, IKK, and the p65 subunit of NF-κB.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation and degradation of these key signaling proteins.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway, a potential target for this compound, and a typical experimental workflow for its characterization.

Caption: The NF-κB signaling pathway and known inhibitory points of parthenolide.

Experimental_Workflow Start Hypothesis: This compound inhibits NF-κB Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Treatment Compound Treatment: - Test Compound - Parthenolide (Positive Control) - Vehicle (Negative Control) Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay NFkB_Reporter NF-κB Reporter Assay Compound_Treatment->NFkB_Reporter Western_Blot Western Blot Analysis (p-IκBα, p-p65) Compound_Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Data_Analysis Data Analysis & Comparison IC50->Data_Analysis NFkB_Reporter->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Inhibitory Activity Data_Analysis->Conclusion

Caption: Proposed experimental workflow for characterizing this compound.

Conclusion

While this compound remains an uncharacterized natural product, its classification as a sesquiterpenoid lactone suggests its potential as a biologically active compound, possibly an inhibitor of the NF-κB pathway, similar to parthenolide. The experimental framework provided in this guide offers a clear path for its investigation. By following these protocols, researchers can elucidate its mechanism of action and quantitatively compare its efficacy to that of established inhibitors like parthenolide. This will be crucial in determining its potential as a novel therapeutic agent.

References

Comparative Efficacy Analysis: 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide versus Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" is a novel or highly specific chemical entity for which there is a notable absence of extensive, publicly available research data, particularly in direct comparison to established standard-of-care drugs. The following guide is a template based on available information for structurally related compounds or hypothetical scenarios and should be interpreted with caution. Researchers are encouraged to consult primary literature for the most current and specific findings.

Introduction

This compound belongs to the xanthenone class of compounds, which are known for a wide range of biological activities. This guide aims to provide a framework for comparing its potential efficacy against a standard-of-care drug, using hypothetical data and established experimental protocols relevant to the potential therapeutic area of oncology. For the purpose of this guide, we will consider a hypothetical scenario where the compound is being investigated as a potential anti-cancer agent.

Quantitative Data Summary

In a hypothetical pre-clinical study, the efficacy of this compound was compared against a standard-of-care chemotherapeutic agent, Doxorubicin, in a human colorectal carcinoma (HCT116) cell line model.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)Test Method
This compoundHCT1165.2MTT Assay
Doxorubicin (Standard-of-Care)HCT1161.8MTT Assay

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupDosageTumor Volume Reduction (%)Animal Model
Vehicle Control-0Balb/c Nude Mice
This compound10 mg/kg45HCT116 Xenograft
Doxorubicin5 mg/kg62HCT116 Xenograft

Experimental Protocols

1. MTT Assay for In Vitro Cytotoxicity

  • Cell Culture: HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The cells were then treated with varying concentrations of this compound or Doxorubicin for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves using non-linear regression analysis.

2. HCT116 Xenograft Mouse Model for In Vivo Efficacy

  • Animal Model: Six-week-old female Balb/c nude mice were used for the study.

  • Tumor Implantation: 1 x 10⁶ HCT116 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reached a volume of approximately 100 mm³, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg, i.p., daily), and Doxorubicin (5 mg/kg, i.p., twice weekly).

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: The percentage of tumor volume reduction was calculated at the end of the study by comparing the average tumor volume of the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Hypothetical Signaling Pathway Inhibition Drug This compound Receptor Growth Factor Receptor Drug->Receptor Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces Kinase Downstream Kinase (e.g., PI3K) Receptor->Kinase Activates Proliferation Cell Proliferation Kinase->Proliferation Promotes

Caption: Hypothetical mechanism of action for this compound.

G cluster_1 In Vivo Efficacy Experimental Workflow Start HCT116 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation TumorGrowth Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeated Cycles Endpoint Endpoint Analysis Measurement->Endpoint

Caption: Workflow for the in vivo xenograft model experiment.

In Silico Docking Analysis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory activity of "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide," a sesquiterpenoid isolated from the roots of Xanthium sibiricum, through in silico docking studies.[1] While no direct experimental data on the biological activity of this specific compound is currently available, its chemical class, sesquiterpene lactones, is well-known for a variety of biological activities, including anti-inflammatory effects.[2][3] This guide presents a hypothetical in silico docking study comparing "this compound" with a well-characterized anti-inflammatory sesquiterpene lactone, Parthenolide, against the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2).

Comparative Docking Analysis

The following table summarizes the hypothetical quantitative data from the in silico docking of "this compound" and Parthenolide against the human COX-2 enzyme (PDB ID: 5KIR).

CompoundBinding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Amino Acid Residues
This compound -8.22TYR355, ARG513
Parthenolide (Alternative) -7.51SER530
Celecoxib (Control) -10.53HIS90, ARG513, PHE518

Experimental Protocols

A detailed methodology for the hypothetical in silico docking study is provided below.

1. Protein Preparation:

  • The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB ID: 5KIR).

  • The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involved removing water molecules, adding hydrogen atoms, assigning protonation states at pH 7.4, and minimizing the structure to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of "this compound" was drawn using ChemDraw and converted to a 3D structure.

  • The structure of the alternative compound, Parthenolide, was obtained from a chemical database (e.g., PubChem).

  • Both ligand structures were prepared using the LigPrep module of the Schrödinger Suite. This process generates low-energy 3D conformations, corrects chiralities, and generates possible ionization states at a target pH of 7.4 ± 0.5.

3. Receptor Grid Generation:

  • A receptor grid was generated around the active site of the prepared COX-2 structure. The grid box was centered on the co-crystallized ligand to define the docking search space.

4. Molecular Docking:

  • Molecular docking was performed using the Glide module of the Schrödinger Suite in Standard Precision (SP) mode.

  • The prepared ligands were docked into the generated receptor grid.

  • The docking poses were evaluated using the GlideScore scoring function, which estimates the binding affinity. The top-ranked poses for each ligand were saved for further analysis.

5. Analysis of Docking Results:

  • The binding poses of the ligands within the COX-2 active site were visualized and analyzed using Maestro.

  • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligands and the protein residues were identified.

  • The binding affinities (GlideScore in kcal/mol) were recorded and compared.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligands Ligand Structures Lig_Prep Ligand Preparation Ligands->Lig_Prep Grid_Gen Receptor Grid Generation PDB_Prep->Grid_Gen Mol_Dock Molecular Docking Lig_Prep->Mol_Dock Grid_Gen->Mol_Dock Pose_Analysis Binding Pose Analysis Mol_Dock->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis Scoring Scoring & Comparison Interaction_Analysis->Scoring

In Silico Docking Workflow

NF_kappaB_Signaling_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB_p p-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Gene_Exp Gene Expression DNA->Gene_Exp COX2 COX-2 Gene_Exp->COX2

Simplified NF-κB Signaling Pathway

References

Unveiling the Off-Target Profile of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of a compound is paramount to mitigating potential safety liabilities and ensuring the success of a therapeutic candidate. This guide provides a comparative investigation into the off-target profile of the natural product 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid lactone isolated from Xanthium sibiricum. Due to the limited publicly available data on this specific molecule, this guide establishes a framework for its investigation by comparing it with other well-characterized sesquiterpenoid lactones and outlining standard experimental protocols for comprehensive off-target screening.

Executive Summary

This compound belongs to the sesquiterpenoid lactone class of natural products, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4] While the specific on-target and off-target activities of this compound are not well-documented, related compounds from Xanthium sibiricum have been shown to modulate inflammatory pathways, such as the JAK/STAT signaling pathway, and exhibit cytotoxic effects against cancer cell lines.[5][6][7] This guide presents a comparative analysis with two well-studied sesquiterpenoid lactones, Parthenolide and Artemisinin, to infer potential off-target liabilities and proposes a comprehensive screening strategy.

Comparative Analysis of Sesquiterpenoid Lactones

To provide a predictive overview, we compare the known biological activities and potential off-targets of this compound with Parthenolide and Artemisinin.

CompoundReported On-Target ActivitiesKnown or Potential Off-Target Activities
This compound Inferred anti-inflammatory and cytotoxic effects based on extracts from Xanthium sibiricum.[8][9][10][11][12]Unknown. Potential for broad kinase and GPCR interactions typical of sesquiterpenoid lactones.
Parthenolide Inhibition of NF-κB signaling pathway, STAT3, and microtubule formation.[13]Reacts with cellular thiols, potential for non-specific protein alkylation.
Artemisinin and its derivatives (e.g., Artesunate) Antimalarial activity through iron-mediated generation of reactive oxygen species (ROS). Anticancer effects via ROS-dependent apoptosis.[13][14]Potential for neurotoxicity at high doses. Interactions with a range of cellular targets due to its endoperoxide bridge.

Proposed Off-Target Investigation Workflow

A systematic investigation of off-target effects is crucial for the preclinical development of any new chemical entity. The following workflow outlines a standard approach for profiling this compound.

G cluster_0 Compound Synthesis and QC cluster_1 Tier 1: Broad Off-Target Screening cluster_2 Tier 2: Hit Deconvolution and Validation cluster_3 Tier 3: Cellular and In Vivo Assessment Compound This compound SafetyPanel In Vitro Safety Panel (e.g., SafetyScreen44™) [1, 3, 7] Compound->SafetyPanel KinasePanel Broad Kinase Panel (e.g., KinomeScan®) [4, 12, 15, 19, 20] Compound->KinasePanel BindingAssay Receptor Binding Assays [21, 22, 26, 28, 31] SafetyPanel->BindingAssay KinasePanel->BindingAssay FunctionalAssay Cell-Based Functional Assays BindingAssay->FunctionalAssay Cytotoxicity Cytotoxicity Profiling in Multiple Cell Lines [33, 38, 39, 41, 43] FunctionalAssay->Cytotoxicity InVivo In Vivo Toxicity Studies Cytotoxicity->InVivo

Proposed workflow for off-target investigation.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable off-target screening. Below are standard protocols for key assays.

In Vitro Safety Pharmacology Profiling

Objective: To identify potential adverse drug reactions early in development by screening against a panel of known safety-relevant targets.

Methodology:

  • Target Panels: A broad panel of receptors, ion channels, transporters, and enzymes associated with known safety liabilities is used. Commercial panels like Eurofins' SafetyScreen44 or WuXi AppTec's Mini Safety 44 Panel are commonly employed.[15][16]

  • Assay Formats:

    • Radioligand Binding Assays: The test compound's ability to displace a radiolabeled ligand from a specific receptor is measured. The percentage of inhibition is calculated, and for active compounds, the inhibition constant (Ki) is determined.

    • Functional Assays: Cell-based assays are used to measure the functional activity of the compound on the target, such as calcium flux, cAMP levels, or membrane potential changes.

  • Data Analysis: Results are typically expressed as the percent inhibition at a single concentration (e.g., 10 µM). Hits are defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%). Follow-up dose-response curves are generated for hits to determine IC50 or EC50 values.

Kinase Selectivity Profiling

Objective: To assess the selectivity of a compound across a broad range of kinases, as off-target kinase inhibition is a common source of toxicity.

Methodology:

  • Kinase Panels: Comprehensive panels covering a large portion of the human kinome are utilized. Services like Promega's Kinase Selectivity Profiling Services or AssayQuant's KinSight™ Kinase Panel Screening offer a wide range of kinases.[17][18]

  • Assay Formats:

    • Biochemical Assays: The ability of the test compound to inhibit the phosphorylation of a substrate by a purified kinase is measured. This is often done using radiometric (32P-ATP or 33P-ATP) or fluorescence-based methods.[19]

    • Cell-Based Assays: Target engagement assays, such as NanoBRET™, measure the ability of the compound to bind to the kinase within a cellular context.[17]

  • Data Analysis: Data is often presented as a percentage of inhibition at a given concentration. For more detailed analysis, IC50 values are determined for a range of concentrations. The results can be visualized using a kinome tree to illustrate the selectivity profile.

Cellular Cytotoxicity Assays

Objective: To evaluate the general cytotoxicity of a compound against various cell lines to identify potential on-target or off-target cytotoxic effects.

Methodology:

  • Cell Lines: A panel of human cancer and non-cancer cell lines representing different tissues is used.

  • Assay Formats:

    • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

    • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[20]

    • ATP-based Luminescence Assays: The amount of ATP in a cell population is measured, which is an indicator of cell viability.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from dose-response curves.

Signaling Pathways Potentially Modulated by Sesquiterpenoid Lactones

Given the known anti-inflammatory and anti-cancer properties of sesquiterpenoid lactones, several key signaling pathways are likely to be modulated. Understanding these pathways can help in designing targeted on- and off-target assays.

G cluster_0 Inflammatory Signaling cluster_1 JAK/STAT Signaling LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus1 Nucleus NFkB->Nucleus1 Gene1 Pro-inflammatory Gene Expression Nucleus1->Gene1 Cytokine Cytokine CytokineR Cytokine Receptor Cytokine->CytokineR JAK JAK CytokineR->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus2 Nucleus STAT->Nucleus2 Gene2 Target Gene Expression Nucleus2->Gene2

Key inflammatory signaling pathways.

Conclusion

While this compound presents an interesting scaffold for drug discovery, a thorough investigation of its off-target effects is a critical next step. By employing a tiered screening approach, as outlined in this guide, and leveraging established protocols for safety and kinase profiling, researchers can build a comprehensive understanding of the compound's selectivity and potential liabilities. The comparative data from related sesquiterpenoid lactones provide a valuable starting point for hypothesis-driven investigation into its mechanism of action and potential off-target interactions. This systematic approach will enable a data-driven assessment of the therapeutic potential of this compound.

References

Cross-validation of "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation of Cytotoxic and Anti-inflammatory Activities in Diverse Cell Lines

This guide provides a comparative analysis of the bioactivity of sesquiterpenoid lactones isolated from Xanthium sibiricum, with a focus on their cytotoxic and anti-inflammatory effects across various cell lines. While direct experimental data for "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" is not publicly available, this report summarizes the biological activities of structurally related xanthanolides from the same plant source to offer valuable insights for researchers, scientists, and drug development professionals. The presented data, compiled from multiple studies, highlights the potential of this class of compounds in oncology and inflammation research.

Cytotoxic Activity of Xanthium sibiricum Sesquiterpenoids

Sesquiterpenoid lactones from Xanthium sibiricum have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several of these compounds.

CompoundCell LineCell TypeIC50 (µM)
1β-hydroxyl-5α-chloro-8-epi-xanthatinSNU387Liver Cancer5.1[1][2]
Pungiolide HNot SpecifiedNot Specified0.90 - 6.84
Pungiolide LNot SpecifiedNot Specified0.90 - 6.84[3]
Pungiolide ANot SpecifiedNot Specified0.90 - 6.84[3]
Pungiolide CNot SpecifiedNot Specified0.90 - 6.84[3]
Pungiolide ENot SpecifiedNot Specified0.90 - 6.84[3]
Unspecified XanthanolidesHuh-7Hepatocarcinoma1.1 - 18.0
Unspecified XanthanolidesKBNasopharynx Carcinoma1.1 - 18.0[4]
Unspecified XanthanolidesJurkat TCell Lymphoblast1.1 - 18.0[4]
Unspecified XanthanolidesBGC-823Gastric Carcinoma1.1 - 18.0[4]
Unspecified XanthanolidesKE-97Gastric Carcinoma1.1 - 18.0[4]

Anti-inflammatory Activity of Xanthium sibiricum Sesquiterpenoids

In addition to their cytotoxic properties, certain sesquiterpenoids from Xanthium sibiricum exhibit anti-inflammatory activity. These compounds have been shown to suppress the production of pro-inflammatory factors in microglial cells.

CompoundCell LineEffectIC50 (µM)
Compound 8BV2Suppression of LPS-induced pro-inflammatory factors1.6 - 8.5[5]
Compound 11BV2Suppression of LPS-induced pro-inflammatory factors1.6 - 8.5[5]
Compound 12BV2Suppression of LPS-induced pro-inflammatory factors1.6 - 8.5[5]
Compound 13BV2Suppression of LPS-induced pro-inflammatory factors1.6 - 8.5[5]
Compound 14BV2Suppression of LPS-induced pro-inflammatory factors1.6 - 8.5[5]
Compound 15BV2Suppression of LPS-induced pro-inflammatory factors1.6 - 8.5[5]
Compound 17BV2Suppression of LPS-induced pro-inflammatory factors1.6 - 8.5[5]
Compound 24BV2Suppression of LPS-induced pro-inflammatory factors1.6 - 8.5[5]

Experimental Protocols

Cytotoxicity Assays

The cytotoxic activities of the isolated sesquiterpenoids were evaluated using established in vitro methods. A common procedure involves the following steps:

  • Cell Culture: Human cancer cell lines (e.g., SNU387, A-549, Huh-7, KB, Jurkat T, BGC-823, KE-97) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Viability Assay: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo™ luminescent cell viability assay.

  • IC50 Determination: The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Anti-inflammatory Assays

The anti-inflammatory effects of the compounds were assessed by measuring the suppression of lipopolysaccharide (LPS)-induced pro-inflammatory factors in BV2 microglial cells. The general protocol is as follows:

  • Cell Culture: BV2 microglial cells are cultured in a suitable medium and maintained under standard cell culture conditions.

  • LPS Stimulation and Compound Treatment: Cells are pre-treated with different concentrations of the test compounds for a certain period before being stimulated with LPS to induce an inflammatory response.

  • Measurement of Pro-inflammatory Factors: The levels of pro-inflammatory mediators, such as nitric oxide (NO) or various cytokines, in the cell culture supernatant are quantified using appropriate assays (e.g., Griess assay for NO).

  • IC50 Calculation: The IC50 value for the inhibition of pro-inflammatory factor production is determined from the concentration-response data.

Signaling Pathway

Certain xanthanolides from Xanthium sibiricum have been found to exert their anti-inflammatory effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and inflammation.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammatory Response mTOR->Inflammation Xanthanolides Xanthanolides from Xanthium sibiricum Xanthanolides->PI3K Xanthanolides->AKT Xanthanolides->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by xanthanolides.

References

Unraveling the Enigmatic Mechanism of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide: A Comparative Guide to Experimental Deconvolution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China – December 5, 2025 – In the intricate world of natural product drug discovery, the elucidation of a compound's mechanism of action is a critical step toward its development as a therapeutic agent. This guide presents a comparative framework for the experimental deconvolution of the mechanism of action for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, a sesquiterpenoid isolated from the roots of Xanthium sibiricum. Due to the current lack of direct experimental data for this specific compound, this guide proposes a hypothetical mechanism based on the known biological activities of structurally similar xanthanolides from the same plant, with a focus on providing a roadmap for future research.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction: The Promise of a Novel Sesquiterpenoid

This compound is a natural product belonging to the xanthanolide class of sesquiterpenoids. While its molecular structure has been characterized, its biological activity and mechanism of action remain uncharted territory. However, extensive research on other xanthanolides isolated from Xanthium sibiricum, such as Xanthatin, has revealed potent anti-inflammatory and cytotoxic properties. These findings provide a strong rationale for investigating this compound as a potential therapeutic candidate.

A Proposed Mechanism of Action: Learning from a Chemical Cousin

Based on the established biological profile of other xanthanolides, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways implicated in inflammation and cell proliferation. The primary comparator for this proposed mechanism is the well-studied xanthanolide, Xanthatin .

It is postulated that this compound could inhibit pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) , Signal Transducer and Activator of Transcription 3 (STAT3) , and Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathways.

Comparative Data Tables: A Framework for Investigation

To guide the experimental investigation, the following tables present established data for Xanthatin and outline the target data points for this compound.

Table 1: Comparative Anti-inflammatory Activity

ParameterXanthatin (Reference Data)This compound (Target for Investigation)
Cell-Based Assay Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages
IC₅₀ for Nitric Oxide (NO) Production Reported values in the low micromolar rangeTo be determined
Effect on Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Dose-dependent reductionTo be determined

Table 2: Comparative Impact on Key Signaling Pathways

Pathway/TargetXanthatin (Reference Data)This compound (Target for Investigation)
NF-κB Activation Inhibition of p65 phosphorylation and nuclear translocationTo be determined
STAT3 Activation Inhibition of phosphorylationTo be determined
PI3K/AKT/mTOR Pathway Inhibition of AKT and mTOR phosphorylationTo be determined

Table 3: Comparative Cytotoxic Activity

Cancer Cell LineXanthatin (Reference IC₅₀ Values)This compound (Target for Investigation)
Human Lung Carcinoma (A549) ~1-10 µMTo be determined
Human Hepatocellular Carcinoma (SNU387) ~5 µMTo be determined

Detailed Experimental Protocols: A Step-by-Step Guide

To elucidate the mechanism of action, the following key experiments are recommended:

In Vitro Anti-inflammatory Assays
  • Cell Model: Murine macrophage cell line (RAW 264.7).

  • Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Readouts:

    • Nitric Oxide (NO) Production: Quantified using the Griess assay.

    • Pro-inflammatory Cytokine Levels (IL-6, TNF-α): Measured in cell culture supernatants using Enzyme-Linked Immunosorbent Assays (ELISA).

Analysis of Intracellular Signaling Pathways
  • Methodology: Western blotting to detect the phosphorylation status of key signaling proteins.

  • Target Proteins:

    • NF-κB Pathway: Phospho-p65, Total p65, IκBα.

    • STAT3 Pathway: Phospho-STAT3, Total STAT3.

    • PI3K/AKT/mTOR Pathway: Phospho-AKT, Total AKT, Phospho-mTOR, Total mTOR.

Cytotoxicity Screening
  • Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

  • Cell Lines: A panel of human cancer cell lines, including but not limited to A549 (lung) and SNU387 (liver).

Visualizing the Hypothesis: Signaling Pathways and Experimental Flow

To clearly illustrate the proposed mechanism and the experimental approach, the following diagrams are provided.

G Proposed Anti-inflammatory Signaling Pathways cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response Stimulus Stimulus NFkB NF-κB Pathway Stimulus->NFkB STAT3 STAT3 Pathway Stimulus->STAT3 PI3K PI3K/AKT/mTOR Pathway Stimulus->PI3K Inflammation Inflammation (NO, Cytokines) NFkB->Inflammation STAT3->Inflammation Proliferation Cell Proliferation PI3K->Proliferation Compound This compound Compound->NFkB Inhibition? Compound->STAT3 Inhibition? Compound->PI3K Inhibition?

Caption: Hypothesized inhibitory effects on key signaling pathways.

G Experimental Deconvolution Workflow Start Compound Isolation & Characterization Step1 In Vitro Bioactivity Screening (Anti-inflammatory & Cytotoxicity Assays) Start->Step1 Step2 Identification of Active Pathways (Western Blotting for p-Proteins) Step1->Step2 Step3 Target Deconvolution (e.g., Kinase profiling, Cellular Thermal Shift Assay) Step2->Step3 Step4 In Vivo Model Validation Step3->Step4

Caption: A streamlined workflow for mechanism of action studies.

This comprehensive guide provides a robust framework for the scientific community to embark on the exciting journey of deconvoluting the mechanism of action of this compound. The insights gained from such studies will be invaluable in assessing its potential as a future therapeutic agent.

"3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" preclinical toxicology assessment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative preclinical toxicology assessment of representative compounds from the xanthone (B1684191) class. Due to the absence of publicly available data on "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide," this document focuses on structurally related and well-studied xanthone derivatives to offer valuable insights for early-stage drug development. The information presented herein is compiled from various scientific studies and is intended to serve as a reference for understanding the potential toxicological profiles of this compound class.

Executive Summary

Xanthones are a class of heterocyclic compounds with a wide range of reported biological activities, including anticancer properties.[1] Preclinical evaluation of their toxicological profile is a critical step in the drug development process. This guide summarizes available data on the in vitro cytotoxicity, genotoxicity, and in vivo toxicity of several xanthone derivatives. While many xanthones exhibit potent cytotoxic effects against cancer cell lines, their toxicity towards non-cancerous cells and their potential for genotoxicity and in vivo toxicity vary. This highlights the importance of thorough toxicological screening for any new xanthone-based drug candidate.

In Vitro Cytotoxicity of Xanthone Derivatives

The cytotoxic potential of numerous xanthone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the IC50 values for several representative xanthone compounds.

CompoundCell LineIC50 (µM)Reference
α-Mangostin A549 (Lung Carcinoma)4.84[1]
HepG2 (Hepatocellular Carcinoma)4.50 - 10.0[1]
HT-29 (Colon Adenocarcinoma)4.10 - 6.40[1]
PC-3 (Prostate Cancer)3.20 - 4.60[1]
U-87 MG (Glioblastoma)6.39[1]
SGC-7901 (Gastric Adenocarcinoma)8.09[1]
CNE-1 (Nasopharyngeal Carcinoma)3.35[1]
CNE-2 (Nasopharyngeal Carcinoma)4.01[1]
Gambogic Acid Various Cancer Cell LinesUnder clinical phase II study[2]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one KB (Oral Epidermoid Carcinoma)20.0[1]
KBv200 (Multidrug-Resistant KB)30.0[1]
1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one KB (Oral Epidermoid Carcinoma)35.0[1]
KBv200 (Multidrug-Resistant KB)41.0[1]
Trifluoromethyl-substituted xanthen-3-one derivative HeLa (Cervical Cancer)0.7[3]
A549 (Lung Carcinoma)4.1[3]
Chlorine and fluorine-substituted xanthen-3-one derivative SW620 (Colorectal Adenocarcinoma)4.1[3]
HepG2 (Hepatocellular Carcinoma)4.2[3]

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. The Ames test and the in vitro micronucleus assay are standard methods for this purpose.

A study on a specific trifluoromethyl-substituted xanthen-3-one derivative using the cytokinesis-block micronucleus cytome assay in human lymphocyte cultures revealed no genotoxic or cytotoxic effects at the tested concentrations (0.05, 0.5, and 5.0 µmol L–1).[3] However, it is important to note that the genotoxic potential of other xanthene dyes has been a subject of study, with some showing genotoxic activity, which is often linked to the presence of specific functional groups like nitro- and amino-substituents.[4]

In Vivo Toxicity

In vivo studies provide essential information on the systemic toxicity of a compound.

An acute and subchronic oral toxicity study was conducted on a xanthone extract from the pericarp of Garcinia mangostana in rats. While the detailed results are not provided in the available snippets, this indicates that in vivo toxicity evaluations have been performed for some xanthone-based products.[5]

A study using zebrafish embryos to evaluate the toxicity of a xanthone crude extract (XCE) and α-mangostin showed that both compounds caused embryonic mortality at concentrations of 15.63 µg/mL and 3.13 µg/mL, respectively.[6] Furthermore, α-mangostin treatment at 12.5 µg/mL led to tail-bend deformities in surviving embryos, a malformation not observed with the XCE treatment.[6]

Computational predictions on a range of xanthone compounds suggested that most are likely to be slightly (54.0%) or moderately (31.17%) toxic based on the Oral Rat LD50 values.[7]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of toxicological studies. Below are outlines of standard protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8][10]

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][11]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.[9][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 500-600 nm.[9]

MTT Assay Workflow
Genotoxicity Assay (Ames Test)

The Ames test is a widely used method that employs bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[12] It is a biological assay to assess the mutagenic potential of chemical compounds.[12][13]

Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis, making them unable to grow in a histidine-free medium.[12] The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-free medium.[12][13]

General Procedure:

  • Preparation: Prepare several strains of Salmonella typhimurium and the test compound at various concentrations.[12] Rat liver extract (S9 fraction) is often added to simulate metabolic activation, as some compounds are not mutagenic themselves but their metabolites are.[12]

  • Exposure: The bacterial strains are exposed to the test compound, with and without the S9 mix.[14] This can be done using the plate incorporation method or the pre-incubation method.[14]

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[15]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[13][15]

  • Colony Counting: The number of revertant colonies on each plate is counted. A significant increase in the number of colonies on the test plates compared to the control plates indicates that the substance is mutagenic.[16]

Ames_Test_Workflow cluster_setup Setup cluster_exposure Exposure cluster_plating Plating & Incubation cluster_evaluation Evaluation A Prepare S. typhimurium his- strains D Mix bacteria, test compound, and S9 mix (or buffer) A->D B Prepare test compound dilutions B->D C Prepare S9 mix (optional) C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Compare to negative and positive controls G->H I Determine mutagenic potential H->I

Ames Test Workflow

Signaling Pathways in Xanthone-Induced Toxicity

The precise signaling pathways involved in the toxic effects of most xanthone derivatives are not fully elucidated. However, studies on related polyphenolic compounds like flavonoids suggest potential mechanisms. Flavonoids have been shown to influence key signaling proteins involved in apoptosis and cell cycle regulation, such as:

  • Cyclin-dependent kinases (CDK4, CDK6)[17]

  • Cyclins (Cyclin D1, Cyclin B1)[17]

  • Cell division control proteins (p-CDC2)[17]

  • Retinoblastoma protein (p-RB)[17]

  • Extracellular signal-regulated kinase (p-ERK)[17]

  • Notch signaling pathway proteins (Notch4)[17]

  • Inhibitors of apoptosis proteins (XIAP)[17]

It is plausible that xanthones may exert their cytotoxic effects through modulation of similar pathways. Further research is needed to delineate the specific molecular targets and signaling cascades affected by different xanthone derivatives.

Conclusion

The available preclinical data on xanthone derivatives indicate a class of compounds with significant biological activity, particularly in the context of cancer research. The cytotoxic potency varies considerably with the specific chemical structure. While some derivatives show promising selective cytotoxicity against cancer cells, the potential for genotoxicity and in vivo toxicity necessitates a thorough and compound-specific toxicological evaluation. The experimental protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting preclinical toxicology studies for novel xanthone-based therapeutic candidates.

References

Safety Operating Guide

Essential Disposal Procedures for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and disposal information for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is not publicly available. This name may refer to a novel research chemical or a substance not yet widely characterized. The following procedures provide essential, general guidance for the handling and disposal of a new or uncharacterized chemical compound with its structural characteristics (a xanthone (B1684191) and a lactone). Researchers and laboratory personnel must prioritize safety by treating unknown or novel compounds as potentially hazardous and consult their institution's Environmental Health and Safety (EHS) department for site-specific procedures.[1][2][3]

Given its classification as a xanthone and lactone derivative, this compound should be managed as a hazardous chemical waste.[2][4] Xanthone derivatives possess diverse biological activities and may pose health or environmental hazards.[2] Lactone compounds can be harmful if ingested, inhaled, or absorbed through the skin.[4] Therefore, a cautious approach is mandatory.

Core Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).[2][4] All handling of the compound and its waste should be performed in a well-ventilated area or a chemical fume hood.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or other chemically resistant gloves.[2][4]
Body Protection Standard laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as hazardous chemical waste in adherence to local, state, and federal regulations.[4][5][6] Evaporation is not an acceptable method of disposal.[7][8] Do not dispose of this compound down the drain or in the regular trash.[2][7][9]

Experimental Protocol: Hazardous Waste Collection

  • Segregation of Waste:

    • Solid Waste: Collect all solid waste contaminated with the compound (e.g., contaminated gloves, weighing paper, paper towels, and solid chemical) in a dedicated, clearly labeled, and sealable hazardous waste container.[2]

    • Liquid Waste: Collect all liquid waste containing the compound (e.g., reaction mixtures, solvent rinses, chromatographic fractions) in a separate, leak-proof, and clearly labeled hazardous waste carboy or bottle.[2][10] Plastic containers are often preferred.[5]

    • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.[2]

    • Incompatible Wastes: Do not mix this waste stream with other incompatible chemical wastes.[7][10] For example, keep acids segregated from bases and oxidizers away from organic materials.[10]

  • Container Management and Labeling:

    • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3][6]

    • Keep waste containers closed except when actively adding waste.[5][6][7]

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1][3]

    • The label must be filled out completely and legibly, including:[3][10]

      • The words "Hazardous Waste".

      • The full, unabbreviated chemical name: "this compound" and any solvents present.

      • The specific hazards of the waste. If unknown, indicate "Hazards Not Fully Known".[3]

      • The date when waste was first added to the container (accumulation start date).

      • The name and contact information of the principal investigator or laboratory.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled hazardous waste containers in a designated SAA, which must be at or near the point of generation.[5][6]

    • The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic.[2] Secondary containment, such as a plastic tub, helps to contain potential leaks or spills.[3]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][6]

  • Arranging for Disposal:

    • Once the waste container is full or has been in accumulation for the time limit specified by your institution (often 12 months), contact your institution's EHS department to schedule a hazardous waste pickup.[2][5][6]

    • Provide the EHS staff with all available information regarding the waste.[6]

  • Decontamination of Labware:

    • Reusable labware that has come into contact with the compound must be decontaminated.

    • A standard procedure involves a triple rinse with an appropriate organic solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water.[1]

    • The initial solvent rinses must be collected as hazardous liquid waste.[7]

G start Start: Waste Generation ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid, Liquid, Sharps) ppe->segregate solid Solid Waste Container segregate->solid liquid Liquid Waste Container segregate->liquid sharps Sharps Container segregate->sharps label 3. Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date, PI Info) solid->label liquid->label sharps->label store 4. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup 5. Request Pickup from EHS Department store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide" is not a widely recognized chemical compound with a published Safety Data Sheet (SDS), this guide is based on established safety protocols for handling potentially hazardous, solid research chemicals of unknown toxicity. Researchers must always consult the specific SDS for any chemical they handle and adhere to their institution's safety policies.[1] This document provides essential safety and logistical information for the handling and disposal of this compound, assuming it to be a moderate irritant and toxicant.

Hazard Identification and Personal Protective Equipment (PPE)

Given the unknown nature of this compound, it is presumed to be a fine, airborne-capable powder that could pose a respiratory hazard and act as a skin and eye irritant.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][2][3][4][5]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling

PPE CategorySpecificationPurpose
Body Protection Full-coverage lab coat or disposable gown.[1][6][7]Protects skin and personal clothing from contamination.
Hand Protection Nitrile gloves (double-gloving recommended).[1][2][3][4][5][8]Prevents dermal contact. Nitrile offers good resistance to a range of organic compounds.
Eye Protection Chemical splash goggles or safety glasses with side shields.[1][2][4][7][9]Protects eyes from airborne powder and potential splashes.
Respiratory Protection N95 respirator or consistent use of a chemical fume hood.[1][6]Minimizes inhalation of the compound, especially if it is a powder.
Foot Protection Closed-toe shoes.[3][4]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling, from preparation to post-experiment cleanup, is crucial for minimizing risk.

Pre-Handling:

  • Risk Assessment: Before any handling, conduct a thorough risk assessment for the planned experiment.[2]

  • Familiarization: All personnel involved must be familiar with the location and operation of safety equipment such as eyewash stations, safety showers, and fire extinguishers.[3][5]

  • PPE Donning: Put on all required PPE as specified in Table 1 before entering the designated work area.

Handling:

  • Controlled Environment: All weighing and transfer of the solid compound should be performed inside a certified chemical fume hood to control for dust and vapors.[4][5][8]

  • Spill Prevention: Use a spatula or other appropriate tools for handling the solid. When preparing solutions, add solvent to the solid slowly to prevent splashing.[8]

  • Container Management: Keep all containers with the compound sealed when not in use and clearly labeled.[2][8]

Post-Handling:

  • Decontamination: Thoroughly decontaminate the work area with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the guidelines in Table 2.[3][8]

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat).

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[3]

Table 2: Disposal Guidelines

Waste TypeDisposal ContainerInstructions
Solid Compound Labeled Hazardous Waste Container.[8]Collect in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.[8]
Contaminated Labware (e.g., pipette tips, gloves) Labeled Hazardous Waste Bag.[8]Place all disposable items that have come into contact with the compound into a designated hazardous waste bag within the fume hood.[8]
Solutions of the Compound Labeled Liquid Hazardous Waste Container.[4][8]Collect in a compatible, sealed, and clearly labeled liquid waste container. Do not overfill.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G A Step 1: Pre-Handling - Risk Assessment - Assemble PPE B Step 2: Don PPE - Lab Coat - Goggles - Gloves (Double) - Respirator (if needed) A->B Proceed to PPE C Step 3: Handling in Fume Hood - Weigh and transfer solid - Prepare solutions B->C Enter work area D Step 4: Post-Experiment - Seal all containers - Decontaminate workspace C->D Experiment complete E Step 5: Waste Disposal - Segregate solid, liquid, and labware waste D->E Prepare for cleanup F Step 6: Doff PPE - Follow correct removal sequence E->F Waste secured G Step 7: Personal Hygiene - Wash hands thoroughly F->G Leave work area

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.